4-Bromo-N-cyclopropylpyridin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-N-cyclopropylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2/c9-6-3-4-10-8(5-6)11-7-1-2-7/h3-5,7H,1-2H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLZYUOHICTMRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90682475 | |
| Record name | 4-Bromo-N-cyclopropylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90682475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1209458-84-3 | |
| Record name | 4-Bromo-N-cyclopropylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90682475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Bromo N Cyclopropylpyridin 2 Amine
Strategies for Constructing the Pyridine (B92270) Core with Substituents
The initial phase in the synthesis of 4-Bromo-N-cyclopropylpyridin-2-amine is the construction of a suitably substituted pyridine ring. This can be approached through two main strategies: the functionalization of a pre-existing pyridine ring or the de novo synthesis of the pyridine core through cyclization reactions.
Precursor Synthesis via Pyridine Ring Functionalization
A common and direct approach to obtaining a key precursor, 2-amino-4-bromopyridine (B18318), involves the functionalization of existing pyridine derivatives. Several methods have been reported, starting from different commercially available pyridines.
One documented route begins with 4-bromopyridine (B75155) hydrochloride. This process involves a three-step sequence: esterification, amination, and a Hofmann degradation. chemspider.comwikipedia.org While specific reagents for each step in this exact sequence are not fully detailed in the available literature, the general transformations are well-established in organic synthesis.
A third approach involves the direct bromination of 2-aminopyridine (B139424). However, controlling the regioselectivity of this reaction to favor the 4-position over other positions can be challenging and may require the use of protecting groups. nih.gov
| Starting Material | Key Transformation(s) | Intermediate(s) | Final Precursor | Ref. |
| 4-Bromopyridine hydrochloride | Esterification, Amination, Hofmann degradation | 4-Bromopyridine-2-carboxylate, 4-Bromopicolinamide | 2-Amino-4-bromopyridine | chemspider.comwikipedia.org |
| 2,4-Dibromopyridine-N-oxide | Ammoniation, Reduction | 4-Bromo-2-aminopyridine-N-oxide | 2-Amino-4-bromopyridine | chemrxiv.org |
| 2-Aminopyridine | Bromination | - | 2-Amino-4-bromopyridine | nih.gov |
Cyclization Reactions for Pyridine Ring Formation
While the functionalization of a pre-existing pyridine ring is a common strategy, the construction of the substituted pyridine core through cyclization reactions offers an alternative approach. These methods typically involve the condensation of acyclic precursors. Although specific examples leading directly to this compound are not prevalent in the literature, general pyridine syntheses, such as the Hantzsch pyridine synthesis or variations thereof, could theoretically be adapted to produce a similarly substituted pyridine ring. google.com Such approaches would require the careful selection of starting materials bearing the necessary functionalities or precursors that can be readily converted to the desired bromo and cyclopropylamino groups after the pyridine ring has been formed.
Installation of the Bromine Atom at the C-4 Position
The introduction of a bromine atom specifically at the C-4 position of the pyridine ring is a critical step in the synthesis of the target compound. This can be achieved through directed bromination techniques or halogen exchange reactions.
Directed Bromination Techniques on Pyridine Scaffolds
Achieving regioselective bromination at the C-4 position of a pyridine ring, especially one bearing an activating amino group at C-2, requires careful control of reaction conditions. The amino group strongly directs electrophilic substitution to the C-3 and C-5 positions. Therefore, direct bromination of 2-aminopyridine often leads to a mixture of products. nih.gov
To circumvent this, protecting group strategies are often employed. wikipedia.org The amino group can be protected, for example, as a carbamate, which can alter its directing effect or reduce its reactivity, allowing for more controlled bromination at the desired C-4 position. Following the bromination, the protecting group is removed to yield 4-bromo-2-aminopyridine.
Alternatively, specific reagents and conditions have been developed to achieve regioselective halogenation. For instance, the use of Selectfluor in combination with lithium bromide has been reported for the regioselective bromination of some 2-aminopyridines. chemspider.com
| Substrate | Brominating Agent | Conditions | Product | Ref. |
| 2-Aminopyridine (with protecting group) | N-Bromosuccinimide (NBS) or Bromine (Br₂) | Varies depending on protecting group | 4-Bromo-2-aminopyridine (after deprotection) | wikipedia.org |
| 2-Aminopyridines | LiBr / Selectfluor | Mild conditions | Regioselectively brominated 2-aminopyridines | chemspider.com |
Halogen Exchange Reactions for Bromine Introduction
Formation of the N-Cyclopropylamino Moiety
The final key step in the synthesis is the formation of the N-cyclopropylamino group at the C-2 position of the 4-bromopyridine scaffold. This is typically achieved through a cross-coupling reaction, with the Buchwald-Hartwig amination and the Ullmann condensation being the most prominent methods. wikipedia.orgnumberanalytics.com
The starting material for this step is often 2,4-dibromopyridine (B189624). The rationale for using the dibromo derivative is that the bromine atom at the C-2 position is generally more reactive towards nucleophilic substitution than the one at the C-4 position in palladium-catalyzed reactions. This allows for the selective introduction of the cyclopropylamino group at C-2.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is widely used for the formation of C-N bonds. numberanalytics.comlibretexts.org In the context of synthesizing this compound, this would involve the reaction of 2,4-dibromopyridine with cyclopropylamine (B47189) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. chemspider.comnih.gov
The Ullmann condensation is a copper-catalyzed reaction that can also be employed for the formation of C-N bonds. wikipedia.org This reaction typically requires higher temperatures than the Buchwald-Hartwig amination. The reaction would involve heating 2,4-dibromopyridine with cyclopropylamine in the presence of a copper catalyst and a base. wikipedia.org
| Reaction Type | Starting Material | Reagents | Key Conditions | Product | Ref. |
| Buchwald-Hartwig Amination | 2,4-Dibromopyridine | Cyclopropylamine, Palladium catalyst (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., BINAP), Base (e.g., NaOtBu) | Inert atmosphere, Toluene, 80°C | This compound | chemspider.comnih.gov |
| Ullmann Condensation | 2,4-Dibromopyridine | Cyclopropylamine, Copper catalyst (e.g., CuI), Base (e.g., K₂CO₃) | High temperature, Polar solvent (e.g., DMF) | This compound | wikipedia.orgrsc.org |
Amination Reactions Utilizing Cyclopropylamine Precursors
The direct reaction of a suitably substituted pyridine with cyclopropylamine represents a fundamental approach to forming the desired N-cyclopropyl amine linkage. This strategy typically involves the reaction of a precursor like 2,4-dibromopyridine with cyclopropylamine. In such a reaction, cyclopropylamine acts as a nucleophile, displacing a halide from the pyridine ring.
These reactions can be challenging. The direct alkylation of ammonia (B1221849) or primary amines with alkyl halides can sometimes lead to multiple alkylations, although this is less of a concern when forming an N-aryl bond. youtube.com More significantly, the reactivity of the pyridine ring and the conditions required can be demanding. The use of a primary amine like cyclopropylamine as the nitrogen source is a direct method for installing the N-cyclopropyl group onto the pyridine scaffold. youtube.comlibretexts.org
Nucleophilic Aromatic Substitution Approaches on Halogenated Pyridines
Nucleophilic Aromatic Substitution (SNAr) provides a classic pathway for the synthesis of substituted pyridines. sci-hub.se This mechanism is particularly effective for pyridines, especially those bearing halogens at the 2- or 4-positions. youtube.com The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient pyridine ring, forming a negatively charged intermediate known as a Meisenheimer complex. nih.gov Aromaticity is subsequently restored by the expulsion of a leaving group, typically a halide. youtube.com
For the synthesis of this compound, a potential SNAr strategy would involve the reaction of 2,4-dibromopyridine with cyclopropylamine. The amine would preferentially attack the more reactive 2-position of the pyridine ring.
Key features of SNAr on halopyridines:
Reactivity Order: The reactivity of halogens as leaving groups in SNAr can be counterintuitive. The rate-determining step is often the initial nucleophilic attack, which is accelerated by electron-withdrawing groups. Therefore, fluorine, being the most electronegative, can sometimes lead to faster reactions than other halogens. sci-hub.seyoutube.com
Reaction Conditions: SNAr reactions on less activated substrates often require forcing conditions, such as high temperatures, to proceed at a reasonable rate. sci-hub.seyoutube.com The use of microwave irradiation has been shown to dramatically decrease reaction times for nucleophilic substitutions on halopyridines. sci-hub.se
Regioselectivity: In di-halogenated pyridines, the site of substitution is influenced by the electronic effects and the relative stability of the Meisenheimer intermediate.
While viable, the SNAr approach can suffer from limitations such as harsh reaction conditions and potential side reactions, which has led to the development of milder, metal-catalyzed alternatives. wikipedia.org
Palladium-Catalyzed Cross-Coupling Approaches to Related Structures
Palladium-catalyzed cross-coupling reactions have become essential tools in organic synthesis, offering high efficiency and broad functional group tolerance under mild conditions. researchgate.net These methods are particularly valuable for constructing C-C and C-N bonds, which are central to the synthesis of complex molecules like this compound. researchgate.netnih.gov
Suzuki-Miyaura Coupling Strategies for Cyclopropyl (B3062369) Introduction
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. researchgate.netlibretexts.org This method is an attractive strategy for introducing the cyclopropyl group onto an aromatic or heteroaromatic ring. nih.gov In a synthetic route towards the target molecule, one could envision coupling a 2-amino-4-bromopyridine with a cyclopropylboronic acid derivative, or conversely, coupling a 4-bromo-2-(cyclopropylamino)pyridine precursor with a boron-containing reagent. However, the former is more common for installing the cyclopropyl group itself.
The reaction is prized for its mild conditions and the stability of the boronic acid reagents. nih.gov The general catalytic cycle involves oxidative addition of the halide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the product and regenerate the catalyst. libretexts.org
Table 1: Typical Conditions for Suzuki-Miyaura Cyclopropanation
| Component | Example | Purpose |
|---|---|---|
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. libretexts.orgnih.gov |
| Ligand | SPhos, RuPhos, P(t-Bu)₃ | Stabilizes the catalyst and facilitates the catalytic cycle. nih.govacs.org |
| Boron Reagent | Cyclopropylboronic acid, Potassium cyclopropyltrifluoroborate (B8364958) | Source of the cyclopropyl nucleophile. nih.gov |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Activates the organoboron species for transmetalation. libretexts.orgacs.org |
| Solvent | Toluene/H₂O, Dioxane/H₂O | Provides the medium for the reaction. acs.org |
The use of potassium cyclopropyltrifluoroborate salts has emerged as a stable and effective alternative to the often-unstable cyclopropylboronic acid. nih.gov Optimization of the catalyst system, including the choice of ligand, is crucial for achieving high yields, especially with less reactive aryl chlorides. nih.govnih.gov
Buchwald-Hartwig Amination Methods for N-Cyclopropyl Linkage
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, representing a significant advancement over traditional methods. wikipedia.orglibretexts.org This reaction is exceptionally well-suited for the synthesis of this compound by directly coupling a precursor like 2,4-dibromopyridine or 2-amino-4-bromopyridine with cyclopropylamine. It allows for the formation of the N-cyclopropyl bond under much milder conditions than SNAr reactions. wikipedia.org
A practical method for the Buchwald-Hartwig amination of 2-bromopyridines with various amines has been developed, highlighting its utility in synthesizing aminopyridines that are otherwise difficult to access. nih.gov The reaction's success hinges on the selection of an appropriate palladium catalyst and a bulky, electron-rich phosphine ligand, which facilitates the key steps of oxidative addition and reductive elimination. wikipedia.orgorganic-chemistry.org However, some studies have noted that cyclopropylamine can be a challenging substrate under certain catalyst systems, indicating the need for careful optimization. nih.gov
Table 2: Representative Catalyst Systems for Buchwald-Hartwig Amination
| Catalyst Component | Example | Role in Reaction |
|---|---|---|
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Precursor to the active Pd(0) catalyst. organic-chemistry.org |
| Ligand | BINAP, DPPF, t-BuXPhos, BrettPhos | Key to catalyst activity, stability, and selectivity. wikipedia.orgnih.gov |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Deprotonates the amine and facilitates the catalytic cycle. |
| Solvent | Toluene, Dioxane | The reaction medium. |
The development of successive "generations" of catalysts has expanded the scope of the Buchwald-Hartwig amination to include a vast range of aryl halides and amines. wikipedia.org
Stille Coupling and Other Metal-Mediated Transformations
The Stille coupling is another versatile palladium-catalyzed reaction that forms C-C bonds, in this case by coupling an organotin (stannane) reagent with an organic halide. organic-chemistry.orgwikipedia.org This method could be employed to introduce the cyclopropyl group by reacting a cyclopropylstannane with a 2-amino-4-bromopyridine precursor.
The key advantages of the Stille reaction include the air and moisture stability of the organostannane reagents and their tolerance of a wide variety of functional groups. thermofisher.com The reaction mechanism is similar to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. libretexts.org However, a significant drawback of the Stille coupling is the high toxicity of the organotin compounds and the difficulty in removing tin byproducts from the final product, which has led to the wider adoption of the Suzuki coupling in many applications. organic-chemistry.orgyoutube.com
Optimization of Reaction Conditions and Process Development
The successful synthesis of this compound, particularly on a larger scale, requires careful optimization of reaction conditions to maximize yield, purity, and efficiency while minimizing costs and waste. This is true for any of the chosen synthetic routes, but it is especially critical for palladium-catalyzed processes.
Key parameters for optimization include:
Catalyst Loading: Minimizing the amount of expensive palladium catalyst is crucial for industrial applications. Catalyst loadings as low as 0.25–1 mol% have been shown to be effective in some Suzuki-Miyaura reactions. nih.gov
Ligand Selection: The choice of ligand dramatically impacts the reaction's efficiency, scope, and selectivity. researchgate.net For instance, in Buchwald-Hartwig aminations, bulky, electron-rich phosphine ligands are often required for high turnover rates. wikipedia.org
Base and Solvent: The nature of the base and solvent can influence reaction rates and yields. The choice is often interdependent with the substrates and catalyst system.
Temperature and Reaction Time: Balancing temperature and reaction time is necessary to ensure complete conversion without promoting decomposition or side reactions. Microwave heating can sometimes be used to accelerate reactions. sci-hub.se
Table 3: Key Parameters for Optimization in a Cross-Coupling Synthesis
| Parameter | Objective | Example Consideration |
|---|---|---|
| Catalyst System | High turnover, selectivity | Screening different Pd sources (e.g., Pd(OAc)₂) and ligands (e.g., SPhos, XPhos). nih.gov |
| Base | Efficiency, compatibility | Comparing inorganic (K₂CO₃, K₃PO₄) vs. organic bases. |
| Solvent | Solubility, safety, cost | Evaluating solvents like toluene, dioxane, or 2-MeTHF. |
| Temperature | Minimize energy, prevent degradation | Finding the lowest effective temperature for the reaction. |
| Substrate Ratio | Maximize conversion of limiting reagent | Using a slight excess of one reagent, such as the cyclopropylamine or boron source. |
Systematic optimization of these variables is essential for developing a robust, scalable, and economically viable process for the synthesis of this compound.
Solvent Effects and Catalysis in Synthetic Routes
The efficiency of the synthesis of this compound is highly dependent on the solvent and the catalytic system employed. The Buchwald-Hartwig amination, a cornerstone of modern C-N bond formation, offers a versatile platform where these parameters can be fine-tuned for optimal performance. organic-chemistry.orgnih.govlibretexts.org
Catalysis:
The catalytic system typically comprises a palladium precursor and a phosphine-based ligand. Palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) are common palladium sources. chemspider.com The choice of ligand is critical in facilitating the catalytic cycle and preventing the formation of undesired byproducts. For the amination of bromopyridines, bulky and electron-rich phosphine ligands are generally preferred. Ligands such as 1,3-Bis(diphenylphosphino)propane (dppp) and (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) have been successfully employed in related transformations. chemspider.comamazonaws.comdatapdf.com The use of chelating bis(phosphine) ligands can prevent the formation of bis-pyridyl complexes that might otherwise terminate the catalytic cycle. datapdf.com
Solvent Effects:
The choice of solvent can significantly influence the reaction rate and yield. Aprotic solvents with relatively high boiling points are often used to facilitate the reaction at elevated temperatures. Toluene is a commonly used solvent for Buchwald-Hartwig aminations, providing good solubility for the reactants and catalyst system. chemspider.comamazonaws.commdpi.com Other solvents like diethyl ether and dioxane have also been reported for similar cross-coupling reactions. datapdf.comresearchgate.net The polarity and coordinating ability of the solvent can affect the stability of the catalytic species and the intermediates in the catalytic cycle.
| Catalyst System | Ligand | Solvent | Substrate | Product | Yield (%) | Reference |
| Pd(OAc)₂ | dppp | Toluene | tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate & Cyclopropylamine | 4-(6-Cyclopropylamino-pyridin-2-yl)-piperazine-1-carboxylic acid tert-butyl ester | 55 | amazonaws.com |
| Pd(OAc)₂ | (±)-BINAP | Toluene | 2-chloropyridine & Cyclohexylamine | 2-(Cyclohexylamino)pyridine | - | datapdf.com |
| [Pd₂(dba)₃] | (±)-BINAP | Toluene | 2-bromo-6-methyl pyridine & (+/-)-trans-1,2-diaminocyclohexane | N,N'-bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine | 60 | chemspider.com |
| Pd(dppf)Cl₂ | - | water/1,4-dioxane (5:1) | 4-Bromo-2-methylpyridine & Phenylboronic acid | 2-methyl-4-phenylpyridine | 81 | researchgate.net |
Note: The table presents data for the synthesis of related aminopyridine compounds to illustrate the effects of different catalytic systems and solvents.
Yield Enhancement and Purity Considerations in Research Scale-Up
Scaling up the synthesis of this compound from the research laboratory to a larger scale presents several challenges. Key considerations include maintaining high yields, ensuring product purity, and developing practical purification methods.
Yield Enhancement:
To enhance the yield, optimization of reaction parameters is crucial. This includes the stoichiometry of the reactants, the catalyst loading, the choice of base, and the reaction temperature and time. Sodium tert-butoxide (NaOt-Bu) is a commonly used strong base in Buchwald-Hartwig aminations that facilitates the deprotonation of the amine and promotes the catalytic cycle. chemspider.comamazonaws.com The use of an excess of the amine can also drive the reaction to completion. amazonaws.com Careful control of the reaction temperature is important to balance the reaction rate with the potential for catalyst decomposition or side reactions.
Purity Considerations and Purification:
The primary impurity in the synthesis of this compound from 2,4-dibromopyridine is the isomeric product, 2-Bromo-N-cyclopropylpyridin-4-amine, and potentially the di-aminated product. Achieving high regioselectivity for the substitution at the 2-position is a major goal. The higher reactivity of the 2-bromo position on the pyridine ring generally favors the desired product.
Purification of the final product is typically achieved through column chromatography. amazonaws.comdatapdf.com The choice of eluent system is critical for separating the desired product from unreacted starting materials, the catalyst residue, and any isomeric byproducts. For larger scale preparations, recrystallization can be a more practical purification method. The crude product can be dissolved in a suitable solvent and then allowed to crystallize, leaving impurities in the mother liquor. chemspider.com
| Starting Material | Reagents | Conditions | Purification Method | Yield (%) | Reference |
| tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate | Cyclopropylamine, Pd(OAc)₂, dppp, NaOt-Bu | Toluene, 80 °C, 14 h | Flash chromatography | 55 | amazonaws.com |
| 2-bromo-6-methyl pyridine | (+/-)-trans-1,2-diaminocyclohexane, [Pd₂(dba)₃], (±)-BINAP, NaOt-Bu | Toluene, 80 °C, 4 h | Recrystallization from pentane/diethyl ether | 60 | chemspider.com |
| 4-Bromo-2-methylpyridine | Phenylboronic acid, Pd(dppf)Cl₂, K₂CO₃ | water/1,4-dioxane (5:1), 120 °C, microwave | Not specified | 81 | researchgate.net |
Note: This table provides examples of reaction conditions and purification methods used in the synthesis of related aminopyridine compounds.
Novel Reagents and Methodologies for Efficient Synthesis
The field of cross-coupling chemistry is continuously evolving, with the development of new catalysts, ligands, and methodologies aimed at improving efficiency, expanding substrate scope, and promoting more sustainable reaction conditions.
Novel Catalysts and Ligands:
Alternative Synthetic Approaches:
While the Buchwald-Hartwig amination is a powerful tool, alternative synthetic strategies such as nucleophilic aromatic substitution (SNAr) could also be considered. masterorganicchemistry.com For an SNAr reaction to be efficient, the pyridine ring needs to be activated by electron-withdrawing groups. In the case of 2,4-dibromopyridine, the bromine atoms themselves are electron-withdrawing, which could facilitate nucleophilic attack by cyclopropylamine, particularly at elevated temperatures or under microwave irradiation. However, controlling the regioselectivity in such reactions can be challenging.
The development of palladium-catalyzed reactions that proceed in greener solvents, such as water or ionic liquids, is an area of active research. researchgate.net Such methodologies would offer significant environmental benefits, particularly for large-scale production.
Chemical Transformations and Reactivity of 4 Bromo N Cyclopropylpyridin 2 Amine
Reactivity at the Bromine Center (C-4)
The carbon-bromine bond at the C-4 position is the primary site for introducing molecular diversity through cross-coupling and substitution reactions. Its susceptibility to oxidative addition with transition metals and direct attack by nucleophiles makes it a key functional group for synthetic elaboration.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The C(sp²)-Br bond in 4-Bromo-N-cyclopropylpyridin-2-amine is well-suited for such transformations, including the Suzuki, Sonogashira, and Negishi reactions.
Suzuki Coupling : This reaction couples the bromo-pyridine with an organoboron species, typically a boronic acid or ester, to form a C-C bond. wikipedia.org It is widely used to synthesize biaryl compounds. expresspolymlett.com For this compound, this reaction allows for the introduction of various aryl or heteroaryl substituents at the C-4 position. The reaction is catalyzed by a palladium(0) complex and requires a base to activate the boronic acid. organic-chemistry.org Aryl bromides with electron-withdrawing groups generally show high reactivity. researchgate.net
Sonogashira Coupling : This method is used to form a C-C bond between an aryl halide and a terminal alkyne. organic-chemistry.orglibretexts.org The reaction is typically catalyzed by a palladium(0) complex, with a copper(I) co-catalyst, and an amine base. organic-chemistry.orgnih.gov This transformation allows for the introduction of alkynyl moieties at the C-4 position of the pyridine (B92270) ring, leading to the formation of arylalkynes. libretexts.org Copper-free Sonogashira protocols have also been developed. cetjournal.it
Negishi Coupling : The Negishi coupling involves the reaction of an organozinc reagent with an organohalide, catalyzed by a nickel or palladium complex. researchgate.net This reaction is known for its high functional group tolerance and is effective for creating C(sp²)-C(sp³), as well as C(sp²)-C(sp²), bonds. nih.govnih.gov For the target molecule, after converting an appropriate coupling partner into an organozinc reagent, it can be coupled at the C-4 position. organic-chemistry.orgbath.ac.uk
| Reaction Type | Coupling Partner | Typical Catalyst/Ligand | Base | Product Type |
|---|---|---|---|---|
| Suzuki | Ar-B(OH)₂ | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | K₂CO₃, K₃PO₄ | 4-Aryl-N-cyclopropylpyridin-2-amine |
| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂/CuI | Et₃N, piperidine (B6355638) | 4-Alkynyl-N-cyclopropylpyridin-2-amine |
| Negishi | Ar-ZnCl | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | None required | 4-Aryl-N-cyclopropylpyridin-2-amine |
The electron-deficient nature of the pyridine ring, particularly at the C-2 and C-4 positions, facilitates nucleophilic aromatic substitution (SNAr). youtube.com The bromine atom at C-4 can be displaced by a variety of heteroatom nucleophiles, such as those based on oxygen, nitrogen, and sulfur. This reactivity is enhanced by the activating effect of the ring nitrogen.
In these reactions, a strong nucleophile attacks the carbon atom bearing the bromine, forming a negatively charged intermediate known as a Meisenheimer complex. youtube.com The subsequent departure of the bromide ion restores the aromaticity of the ring. The general reactivity order for halogens as leaving groups in SNAr reactions is typically F > Cl ≈ Br > I. nih.govrsc.org Reactions with amines, alkoxides, and thiolates can provide access to a wide array of 4-substituted 2-aminopyridine (B139424) derivatives.
| Nucleophile Type | Example Reagent | Product Class |
|---|---|---|
| Oxygen Nucleophile | Sodium methoxide (B1231860) (NaOMe) | 4-Methoxy-N-cyclopropylpyridin-2-amine |
| Nitrogen Nucleophile | Piperidine | 4-(Piperidin-1-yl)-N-cyclopropylpyridin-2-amine |
| Sulfur Nucleophile | Sodium thiophenoxide (NaSPh) | 4-(Phenylthio)-N-cyclopropylpyridin-2-amine |
The bromine atom can be used to generate organometallic intermediates, which can then be reacted with various electrophiles to introduce a wide range of functional groups. Two common methods for this are metal-halogen exchange to form an organolithium species and the formation of a Grignard reagent.
Lithiation : Treatment of this compound with a strong organolithium base, such as n-butyllithium (n-BuLi) or t-butyllithium (t-BuLi), at low temperatures can induce a bromine-lithium exchange. growingscience.com This process forms a highly reactive 4-lithiated pyridine intermediate. semanticscholar.orgresearchgate.net This nucleophilic species can then react with a variety of electrophiles, such as aldehydes, ketones, carbon dioxide (to form a carboxylic acid), and alkyl halides.
Grignard Reagent Formation : The corresponding Grignard reagent can be prepared by reacting the bromo-pyridine with magnesium metal. researchgate.netclockss.org This organomagnesium intermediate is less reactive and more selective than its organolithium counterpart. nih.gov It readily reacts with carbonyl compounds and other electrophiles, providing another route for C-C bond formation at the C-4 position.
| Intermediate | Formation Reagent | Electrophile (E+) | Product Structure (after workup) |
|---|---|---|---|
| 4-Lithio-N-cyclopropylpyridin-2-amine | n-BuLi, -78 °C | 1. CO₂; 2. H₃O⁺ | 2-(Cyclopropylamino)pyridine-4-carboxylic acid |
| 4-Lithio-N-cyclopropylpyridin-2-amine | n-BuLi, -78 °C | Benzaldehyde | (2-(Cyclopropylamino)pyridin-4-yl)(phenyl)methanol |
| (2-(Cyclopropylamino)pyridin-4-yl)magnesium bromide | Mg, THF | Acetone | 2-(2-(Cyclopropylamino)pyridin-4-yl)propan-2-ol |
Transformations Involving the N-Cyclopropylamino Group
The N-cyclopropylamino moiety provides two distinct sites for chemical modification: the secondary amine and the cyclopropyl (B3062369) ring itself.
The secondary amine of the N-cyclopropylamino group exhibits typical reactivity, allowing for acylation, alkylation, and sulfonylation reactions. These transformations modify the electronic and steric properties of the amino group and can be used to introduce further functionality or modulate the biological activity of the parent molecule.
Acylation : Reaction with acyl chlorides or anhydrides in the presence of a base (e.g., triethylamine (B128534) or pyridine) yields the corresponding N-acyl derivative (an amide).
Alkylation : The secondary amine can be alkylated using alkyl halides. This reaction typically requires a base to neutralize the hydrogen halide formed as a byproduct.
Sulfonylation : Treatment with sulfonyl chlorides, such as tosyl chloride or mesyl chloride, in the presence of a base provides the corresponding sulfonamide. researchgate.net The sulfonylation of 2-aminopyridines can sometimes be directed to other positions on the pyridine ring under specific catalytic conditions. acs.org
| Reaction Type | Reagent | Base | Product Class |
|---|---|---|---|
| Acylation | Acetyl chloride (CH₃COCl) | Pyridine | N-(4-bromo-2-pyridinyl)-N-cyclopropylacetamide |
| Alkylation | Methyl iodide (CH₃I) | K₂CO₃ | 4-Bromo-N-cyclopropyl-N-methylpyridin-2-amine |
| Sulfonylation | p-Toluenesulfonyl chloride (TsCl) | Pyridine | N-(4-bromo-2-pyridinyl)-N-cyclopropyl-4-methylbenzenesulfonamide |
The cyclopropyl group is a three-membered carbocycle with significant ring strain, which makes it susceptible to ring-opening reactions under certain conditions. It can also participate in cycloaddition reactions.
Ring-Opening Reactions : The cyclopropyl ring can be opened under acidic or thermal conditions, or through transition-metal catalysis. For N-cyclopropyl amides, ring-opening rearrangements can occur in the presence of a Lewis acid like AlCl₃, potentially leading to N-(2-chloropropyl)amides. researchgate.net The high ring-strain energy makes C-C bond cleavage a favorable process. iastate.edu In some cases, deprotonation of a dearomatized pyridine ring can trigger ring-opening or contraction. nih.gov
Cycloadditions : The strained σ-bonds of the cyclopropyl group can participate in cycloaddition reactions. For instance, N-aryl cyclopropylamines can undergo formal [3+2] cycloadditions with electron-deficient olefins under photochemical conditions to form cyclopentylamine (B150401) derivatives. chemrxiv.org This reaction proceeds through a single electron transfer (SET) pathway, initiated by photoactivation. Similarly, aryl cyclopropyl ketones can participate in visible light-photocatalyzed [3+2] cycloadditions. nih.gov While direct examples for this compound are not prevalent, the N-heteroaryl substituent suggests that similar reactivity may be accessible.
| Reaction Type | Conditions/Reagents | Potential Product Type |
|---|---|---|
| Acid-Catalyzed Ring-Opening | HCl (aq) | N-(1-propenyl) or N-(chloropropyl) derivatives |
| Photochemical [3+2] Cycloaddition | Methyl acrylate, UV light | Substituted N-(4-bromopyridin-2-yl)cyclopentylamine |
Reactivity of the Pyridine Nitrogen Atom
The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic and basic center, susceptible to reactions with electrophiles.
N-Oxidation Reactions
The pyridine nitrogen can be oxidized to form the corresponding N-oxide. This transformation is significant as it profoundly alters the electronic properties of the pyridine ring. While direct electrophilic substitution on a pyridine ring is often challenging due to the ring's electron-deficient nature, converting it to an N-oxide can facilitate such reactions. wikipedia.org The negative oxygen atom in the N-oxide increases the electron density of the ring, making it more susceptible to attack by electrophiles. wikipedia.org This strategy is a common way to activate the pyridine system for further functionalization.
Quaternization and Complexation Studies
As a Lewis base, the pyridine nitrogen of this compound can react with various Lewis acids, including alkyl halides (quaternization) and metal ions (complexation).
Quaternization: The reaction with alkyl halides, such as methyl iodide, would lead to the formation of a quaternary pyridinium (B92312) salt. This process further increases the electron-deficient character of the ring, enhancing its reactivity toward nucleophiles.
Complexation: The nitrogen atom can coordinate with metal ions to form metal complexes. Studies on similar pyridine derivatives show that the pyridine nitrogen is a common coordination site for metals like gold, platinum, palladium, and nickel. nih.govresearchgate.net For instance, research on 4-aminopyridine (B3432731) has demonstrated its ability to form charge-transfer complexes and ionic species with halogens, where the pyridine nitrogen is the primary site of interaction. acs.orgresearchgate.net These interactions are crucial in coordination chemistry and catalysis.
Electrophilic and Nucleophilic Aromatic Substitutions on the Pyridine Ring
The substitution pattern on the pyridine ring is dictated by the combined electronic influence of the ring nitrogen, the activating N-cyclopropylamino group, and the deactivating but ortho-, para-directing bromo group.
Regioselectivity and Electronic Effects of Existing Substituents
The regioselectivity of substitution reactions is a consequence of the stability of the reaction intermediates. wikipedia.org
Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is inherently activated for nucleophilic attack at the C2, C4, and C6 positions due to the electron-withdrawing effect of the ring nitrogen. researchgate.netyoutube.com In this compound, the C4 position is highly susceptible to SNAr for two key reasons: it is an activated position, and the bromine atom is a good leaving group. researchgate.net The electron-donating N-cyclopropylamino group at C2 somewhat counteracts the ring's activation for nucleophilic attack but does not prevent substitution at the C4 position. Therefore, nucleophiles will preferentially replace the bromine atom at C4.
Table 1: Summary of Electronic Effects and Predicted Regioselectivity This interactive table summarizes the directing effects of the substituents on the pyridine ring.
| Substituent | Position | Electronic Effect | Directing Influence (SEAr) | Reactivity toward SNAr |
|---|---|---|---|---|
| Pyridine Nitrogen | 1 | Electron-withdrawing | Deactivating | Activating at C2, C4, C6 |
| N-Cyclopropylamino | 2 | Electron-donating (resonance) | Activating; ortho, para (C3, C5) | Deactivating |
| Bromo | 4 | Electron-withdrawing (inductive), Weakly electron-donating (resonance) | Deactivating; ortho, para (C3, C5) | Good leaving group at an activated position |
Synthetic Strategies for Introducing Additional Functionalities
The reactivity profile of this compound allows for several synthetic strategies to introduce new functional groups. The C4-bromo position is particularly valuable as a synthetic handle.
Nucleophilic Displacement of Bromine: The C4-bromo group can be displaced by a variety of nucleophiles. This provides a direct route to 4-substituted-N-cyclopropylpyridin-2-amine derivatives.
Palladium-Catalyzed Cross-Coupling Reactions: The carbon-bromine bond at the C4 position is an ideal site for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Examples include:
Suzuki Coupling: Reaction with boronic acids or esters to introduce aryl, heteroaryl, or alkyl groups. mdpi.comnih.gov
Buchwald-Hartwig Amination: Reaction with amines to form new C-N bonds.
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.
Heck Coupling: Reaction with alkenes.
Table 2: Potential Synthetic Transformations at the C4 Position This interactive table outlines key synthetic strategies for functionalizing the molecule.
| Reaction Type | Reagents | Resulting Functional Group |
|---|---|---|
| Nucleophilic Substitution | R-OH / Base | Alkoxy (R-O-) |
| Nucleophilic Substitution | R-SH / Base | Thioether (R-S-) |
| Nucleophilic Substitution | R-NH₂ | Secondary Amine (R-NH-) |
| Suzuki Coupling | R-B(OH)₂ / Pd catalyst | Aryl, Alkyl, etc. (R-) |
| Buchwald-Hartwig Amination | R₂NH / Pd catalyst | Tertiary Amine (R₂N-) |
| Sonogashira Coupling | R-C≡CH / Pd, Cu catalysts | Alkynyl (R-C≡C-) |
Mechanistic Investigations of Key Reaction Pathways
Understanding the mechanisms of the primary reactions is crucial for predicting outcomes and optimizing conditions.
Mechanism of Nucleophilic Aromatic Substitution (SNAr): The SNAr reaction at the C4 position proceeds via a two-step addition-elimination mechanism. nih.govrsc.org
Addition Step: A nucleophile attacks the electron-deficient C4 carbon, breaking the aromaticity of the ring and forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by resonance, with the negative charge delocalized onto the electronegative pyridine nitrogen atom. This resonance stabilization is a key factor in why attack occurs at the C4 position. researchgate.netyoutube.com
Elimination Step: The aromaticity of the ring is restored by the expulsion of the bromide leaving group. This step is typically fast.
Mechanism of Electrophilic Aromatic Substitution (SEAr): The SEAr reaction, predicted to occur at the C5 position, also follows a two-step mechanism. libretexts.orglibretexts.org
Addition Step: An electrophile (E⁺) attacks the π-system of the pyridine ring, forming a resonance-stabilized cationic intermediate called an arenium ion or sigma complex. libretexts.org The stability of this intermediate is enhanced by the electron-donating N-cyclopropylamino group.
Deprotonation Step: A base removes a proton from the sp³-hybridized carbon atom, restoring the aromatic system and yielding the final substituted product. libretexts.orglibretexts.org The energetic advantage of reforming the aromatic ring drives this proton loss.
Transition State Analysis in Catalytic Processes
Transition state analysis is a powerful tool in computational chemistry for elucidating reaction mechanisms, predicting reaction rates, and understanding catalyst efficiency. For this compound, a key area of reactivity is its participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, a common method for forming carbon-carbon bonds.
In a typical Suzuki-Miyaura coupling cycle involving an aryl bromide like this compound, the key steps are oxidative addition, transmetalation, and reductive elimination. Transition state analysis, often performed using Density Functional Theory (DFT), provides critical insights into the energy barriers associated with each of these steps.
Transmetalation: Following oxidative addition, a boronic acid or ester (the coupling partner) undergoes transmetalation with the palladium(II) complex. The transition state for this step involves a multi-center arrangement where the organic group is transferred from boron to palladium. The nature of the base used in the reaction plays a crucial role in facilitating this step, and its interaction with the boronic acid and the palladium complex would be explicitly modeled in the transition state calculation.
Reductive Elimination: The final step is the reductive elimination of the coupled product, regenerating the palladium(0) catalyst. The transition state for this step involves the simultaneous breaking of the two Pd-C bonds and the formation of the new C-C bond. The geometry of the ligands on the palladium center significantly influences the energy barrier of this step.
A hypothetical transition state analysis for a Suzuki-Miyaura coupling of this compound with phenylboronic acid might yield data similar to that shown in the interactive table below, which is based on typical values for related systems.
| Reaction Step | Key Interacting Atoms in Transition State | Calculated Activation Energy (kcal/mol) |
| Oxidative Addition | C4, Br, Pd | 15 - 25 |
| Transmetalation | Pd, C(pyridine), C(phenyl), B | 10 - 20 |
| Reductive Elimination | Pd, C(pyridine), C(phenyl) | 5 - 15 |
Note: These values are illustrative and based on general findings for similar catalytic reactions. Specific experimental or computational studies on this compound are required for precise data.
Reaction Kinetics and Thermodynamic Considerations
Reaction Kinetics: The rate of a chemical reaction is governed by the activation energy (Ea) and the pre-exponential factor (A), as described by the Arrhenius equation. For catalytic reactions involving this compound, kinetic studies would involve monitoring the disappearance of the reactant or the appearance of the product over time under various conditions (e.g., temperature, catalyst loading, reactant concentrations).
For a palladium-catalyzed cross-coupling reaction, the rate law can be complex, often depending on the concentration of the catalyst, the aryl halide, and the coupling partner. The reaction order with respect to each component can provide insights into the rate-determining step of the catalytic cycle. For instance, if the reaction is found to be first-order in the palladium catalyst and this compound, but zero-order in the boronic acid, it would suggest that oxidative addition is the rate-determining step.
The following interactive table provides hypothetical thermodynamic data for a Suzuki-Miyaura coupling reaction of this compound with phenylboronic acid.
| Compound | Standard Enthalpy of Formation (ΔHf°) (kcal/mol) | Standard Gibbs Free Energy of Formation (ΔGf°) (kcal/mol) |
| This compound | Value not available | Value not available |
| Phenylboronic Acid | -195 | -150 |
| N-cyclopropyl-4-phenylpyridin-2-amine | Value not available | Value not available |
| Overall Reaction ΔG | Expected to be negative | Expected to be negative |
Note: The table highlights the type of data obtained from thermodynamic studies. Specific values for this compound and its products would require dedicated experimental or computational investigation.
Role As a Strategic Building Block in Advanced Organic Synthesis
Construction of Complex Heterocyclic Scaffolds and Architectures
The presence of both a nucleophilic amino group and a reactive aryl bromide within the same molecule makes 4-Bromo-N-cyclopropylpyridin-2-amine an ideal starting material for the synthesis of intricate heterocyclic systems. The bromine atom at the 4-position is particularly amenable to a range of palladium-catalyzed cross-coupling reactions, which serve as a cornerstone for building molecular complexity.
Annulation Reactions Leading to Polycyclic Systems
Annulation reactions, which involve the formation of a new ring fused to an existing one, are a powerful strategy for the synthesis of polycyclic systems. While direct literature on annulation reactions of this compound is not extensively detailed, its structure is well-suited for such transformations. For instance, the bromine atom can readily participate in palladium-catalyzed reactions like the Suzuki-Miyaura coupling. nih.gov This reaction allows for the introduction of a wide array of aryl and heteroaryl substituents, which can be further functionalized to undergo intramolecular cyclization, leading to the formation of fused ring systems.
A common strategy involves a two-step sequence where a Suzuki-Miyaura coupling is followed by an intramolecular cyclization. For example, coupling with a boronic acid containing a suitably positioned functional group can set the stage for a subsequent ring-closing reaction.
| Coupling Partner | Catalyst System | Resulting Scaffold (Post-Cyclization) |
| 2-Formylphenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Potential for formation of a fused quinoline-like system |
| 2-(Methoxycarbonyl)phenylboronic acid | Pd(dppf)Cl₂ / Cs₂CO₃ | Potential for formation of a fused acridone-like system |
Furthermore, the intramolecular Heck reaction represents another powerful tool for the synthesis of polycyclic structures from precursors derived from this compound. wikipedia.orglibretexts.org By introducing an olefin-containing side chain, typically via N-alkylation or coupling at the bromine position, an intramolecular palladium-catalyzed cyclization can be initiated to form a variety of carbocyclic and heterocyclic rings. wikipedia.orgresearchgate.netprinceton.edu
Bridging Strategies for Novel Ring Systems
Bridging strategies offer a route to three-dimensional and often rigid molecular architectures that are of significant interest in medicinal chemistry and materials science. The bifunctional nature of this compound allows it to act as a linchpin in the construction of bridged ring systems.
One conceptual approach involves a sequential functionalization strategy. The amino group can be acylated or alkylated with a reagent that also contains a reactive site for a subsequent intramolecular reaction with the bromo-substituted pyridine (B92270) ring. For example, reaction with a dihalide under phase-transfer conditions could lead to a macrocyclic intermediate, which upon a transannular reaction could form a bridged system.
While specific examples utilizing this compound in bridging strategies are not prevalent in the literature, the fundamental reactivity of the molecule supports its potential in this area. The development of novel synthetic methodologies continues to expand the possibilities for creating such complex and unique ring systems.
Applications in Medicinal Chemistry Research as a Synthon
The this compound moiety is a valuable synthon in medicinal chemistry, providing a versatile platform for the synthesis of diverse compound libraries and the exploration of new chemical space.
Design and Synthesis of Compound Libraries Utilizing the this compound Moiety
Combinatorial chemistry and parallel synthesis are powerful techniques for the rapid generation of large numbers of compounds for high-throughput screening. nih.gov The amenability of the bromine atom in this compound to a wide range of palladium-catalyzed cross-coupling reactions makes it an excellent scaffold for library synthesis. By employing a variety of coupling partners, a diverse set of substituents can be introduced at the 4-position of the pyridine ring.
A representative parallel synthesis scheme could involve the reaction of this compound with a library of boronic acids, organostannanes, or terminal alkynes under optimized palladium-catalyzed conditions. This approach allows for the systematic variation of the substituent at a key position, enabling the exploration of structure-activity relationships (SAR).
| Reaction Type | Coupling Partners | Potential Library Diversity |
| Suzuki-Miyaura Coupling | Diverse aryl and heteroaryl boronic acids | Introduction of a wide range of aromatic and heterocyclic motifs |
| Stille Coupling | Various organostannanes | Access to alkyl, alkenyl, and aryl substituted pyridines |
| Sonogashira Coupling | Terminal alkynes | Generation of alkynyl-substituted pyridines |
Exploration of New Chemical Space through Derivatization Efforts
The exploration of new chemical space is crucial for the discovery of novel bioactive molecules. Derivatization of the this compound scaffold allows medicinal chemists to systematically modify its properties and explore new regions of chemical space. Beyond the cross-coupling reactions at the bromine position, the N-cyclopropylamino group can also be a site for further functionalization, although it is generally less reactive.
Scaffold hopping, a strategy to identify isosteric replacements for a core molecular structure while retaining biological activity, can be effectively employed using derivatives of this compound. By creating a library of analogs with diverse substituents, researchers can identify novel scaffolds with improved pharmacokinetic or pharmacodynamic properties.
Contribution to Scaffold Diversity in Research Compound Collections
The inclusion of compounds derived from this compound in research compound collections significantly enhances their structural diversity. The unique combination of a substituted pyridine ring and a cyclopropylamine (B47189) moiety provides a distinct chemical scaffold that is not readily accessible through other synthetic routes. This diversity is critical for the success of high-throughput screening campaigns, as it increases the probability of identifying hits against a wide range of biological targets. The ability to generate a large number of analogs from this single starting material makes it a cost-effective and efficient tool for enriching compound libraries.
Utilization in Agrochemical Research and Development
The pyridine core, substituted with reactive functional groups, is a well-established scaffold in the discovery of new agrochemicals. The presence of both a bromine atom, suitable for cross-coupling reactions, and an N-cyclopropyl group makes this compound a compound of significant interest in this field.
Synthesis of Novel Agrochemical Candidates
Bromo-aminopyridines are recognized as crucial intermediates for designing novel and structurally diverse heterocyclic compounds for the screening and development of innovative pesticides and pharmaceuticals. guidechem.com The bromine atom on the pyridine ring serves as a versatile handle for introducing various other functional groups, which is a key strategy in the synthesis of new active ingredients. guidechem.comchemimpex.com For instance, the related compound 2-amino-4-bromopyridine (B18318) is a known precursor in the formulation of herbicides and fungicides, underscoring the importance of this chemical class in creating effective crop protection agents. chemimpex.comchemimpex.com
Furthermore, the cyclopropylamine structural motif is a component of known insecticidal compounds. The compound 2-cyclopropylamino-4,6-diamino-s-triazine, for example, is utilized for controlling a range of hygiene pests and animal ectoparasites. google.com The synthesis of such compounds involves the reaction of halogenated precursors with cyclopropylamine. google.com This established bioactivity of the cyclopropylamine group, combined with the synthetic flexibility of the bromo-aminopyridine core, positions this compound as a strategic starting material for the generation of new agrochemical candidates with potentially enhanced efficacy and novel modes of action.
Structural Design for Environmental Research Applications
The structural components of this compound are relevant to the development of agrochemicals designed for improved environmental profiles. The stability and reactivity of the bromopyridine core are key factors in creating new formulations. chemimpex.com Research into related bromo-aminopyridine compounds focuses on developing more effective and environmentally compatible herbicides and pesticides. chemimpex.com The design of such compounds often involves modifying the core structure to fine-tune biological activity and environmental persistence. The specific combination of the bromo-pyridinyl core with the N-cyclopropyl group offers a unique scaffold for creating targeted agrochemicals, which is an essential aspect of modern environmental research in agriculture.
Potential in Material Science Research
The reactivity and electronic properties of pyridine derivatives make them attractive candidates for the synthesis of functional materials. While specific research on this compound in this area is still emerging, the characteristics of its constituent parts suggest significant potential.
Precursor for Functional Polymers and Monomers
The bifunctional nature of this compound, with its reactive bromine atom and amine group, makes it a candidate as a monomer or precursor for specialized polymers. The bromine atom can participate in polymerization reactions, such as polycondensation or cross-coupling polymerizations, to form the polymer backbone. Related aminopyridine compounds, such as 3-amino-4-bromopyridine, have been explored for their potential in creating advanced materials like conductive polymers for use in electronic devices. chemimpex.com The N-cyclopropyl group can influence the resulting polymer's physical properties, such as solubility, thermal stability, and morphology.
Design of Advanced Catalytic Systems
Pyridine-based ligands are fundamental in coordination chemistry and catalysis due to the ability of the nitrogen atom's lone pair of electrons to coordinate with metal centers. wikipedia.org The structure of this compound allows for its potential use as a ligand in the design of novel catalytic systems. The pyridine nitrogen and the exocyclic amine can act as a bidentate chelate, binding to a metal center to form a stable complex.
Research on related pyridinylimine and pyridinylmethylamine derivatives has demonstrated their utility in forming metal complexes, for example, with copper, for applications in atom transfer radical polymerization (ATRP). researchgate.net Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, are a cornerstone of modern synthesis, and the design of ligands is crucial for catalyst performance. researchgate.netnih.govresearchgate.net The bromine atom on the this compound scaffold allows it to also serve as a substrate in such reactions, highlighting its dual role in the synthesis of complex molecules that could themselves be part of larger catalytic cycles or functional materials. researchgate.netnih.gov
Integration into Flow Chemistry and Automated Synthesis Platforms
Modern chemical synthesis increasingly relies on automation and continuous-flow processes to improve efficiency, scalability, and safety. The properties of building blocks like this compound are well-suited for these advanced manufacturing platforms.
The use of primary amines as feedstocks is a key element in the automated, continuous-flow synthesis of complex heterocyclic structures like spirocyclic tetrahydronaphthyridines. calpaclab.com In these processes, a primary amine is reacted with a halogenated vinylpyridine in a sequence that can involve photoredox-catalysed hydroaminoalkylation followed by an intramolecular SNAr N-arylation or a palladium-catalysed C–N bond formation. calpaclab.com As a primary amine derivative, this compound fits the substrate profile for integration into such modular and automated synthesis workflows. This approach allows for the rapid generation of diverse compound libraries from a common set of starting materials, accelerating drug discovery and materials science research. calpaclab.com The ability to execute these reactions on a gram scale with high productivity demonstrates the scalability of flow synthesis for these types of building blocks. calpaclab.com
Advanced Spectroscopic and Structural Characterization in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy provides unparalleled insight into the molecular framework of 4-Bromo-N-cyclopropylpyridin-2-amine, allowing for the precise mapping of its proton and carbon environments.
The structural confirmation of this compound is achieved through the analysis of its 1D (¹H and ¹³C) and 2D NMR spectra. The chemical shifts (δ) are influenced by the electronic effects of the bromine atom, the amino group, and the pyridine (B92270) ring's nitrogen.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the pyridine ring protons, the N-H proton, and the protons of the cyclopropyl (B3062369) group.
Pyridine Protons: The pyridine ring exhibits three aromatic protons. The proton at the C5 position is anticipated to appear as a doublet, coupled to the proton at C6. The proton at C3 will likely be a singlet or a very finely split doublet due to a small four-bond coupling to the C5 proton. The C6 proton, adjacent to the nitrogen, would appear as a doublet coupled to the C5 proton.
Cyclopropyl Protons: The cyclopropyl group presents a more complex system. The methine proton (-CH-) attached to the nitrogen will appear as a multiplet. The four methylene (B1212753) protons (-CH₂-) on the cyclopropyl ring are diastereotopic and will likely appear as two separate multiplets.
Amine Proton: The N-H proton signal is typically a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all eight carbon atoms in the molecule. The bromine atom's electron-withdrawing and the amino group's electron-donating effects significantly influence the chemical shifts of the pyridine ring carbons.
Pyridine Carbons: The carbon atom bearing the bromine (C4) would be significantly shielded. The carbon attached to the amino group (C2) would be shifted downfield. The remaining pyridine carbons (C3, C5, C6) will have shifts characteristic of substituted pyridines.
Cyclopropyl Carbons: The spectrum will show two signals for the cyclopropyl group: one for the methine carbon and one for the two equivalent methylene carbons.
The following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound.
Table 1: Predicted ¹H NMR Data for this compound (Predicted values based on analogous structures)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 (Pyridine) | ~6.6 - 6.8 | d | ~1.5 - 2.0 |
| H-5 (Pyridine) | ~6.9 - 7.1 | dd | ~5.5, 2.0 |
| H-6 (Pyridine) | ~7.8 - 8.0 | d | ~5.5 |
| NH (Amine) | Variable (e.g., ~5.0 - 6.0) | br s | - |
| CH (Cyclopropyl) | ~2.6 - 2.8 | m | - |
| CH₂ (Cyclopropyl) | ~0.6 - 0.9 | m | - |
Table 2: Predicted ¹³C NMR Data for this compound (Predicted values based on analogous structures)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 (Pyridine) | ~158 - 160 |
| C3 (Pyridine) | ~108 - 110 |
| C4 (Pyridine) | ~125 - 127 |
| C5 (Pyridine) | ~140 - 142 |
| C6 (Pyridine) | ~148 - 150 |
| CH (Cyclopropyl) | ~23 - 25 |
| CH₂ (Cyclopropyl) | ~6 - 8 |
2D NMR experiments such as COSY (Correlation Spectroscopy) would be used to confirm proton-proton couplings (e.g., between H5 and H6), while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would definitively link each proton to its directly attached carbon and establish long-range C-H correlations, respectively, solidifying the complete structural assignment.
The conformation of the N-cyclopropyl group relative to the pyridine ring is a key structural feature. The rotation around the C2-N bond can be investigated using Nuclear Overhauser Effect Spectroscopy (NOESY). A NOESY experiment would reveal through-space correlations between the cyclopropyl protons and the proton at the C3 position of the pyridine ring. The presence and intensity of these NOE cross-peaks can help determine the preferred orientation (syn- or anti-periplanar) of the cyclopropyl group with respect to the C3-H bond. Furthermore, precise analysis of the proton-proton coupling constants (³JHH) within the cyclopropyl ring and between the methine proton and the N-H proton can provide additional conformational insights.
Dynamic NMR (DNMR) studies could be employed to investigate the rotational barrier around the C2-N bond. At low temperatures, the rotation might be slow enough on the NMR timescale to observe distinct signals for different conformers. As the temperature is increased, these signals would broaden and eventually coalesce into a single time-averaged signal. By analyzing the line shapes of the signals at different temperatures (lineshape analysis), it is possible to calculate the activation energy (ΔG‡) for the rotational process, providing quantitative data on the molecule's conformational dynamics.
Mass Spectrometry (MS) for Molecular Structure and Fragmentation Analysis
Mass spectrometry is a critical technique for confirming the molecular weight and elemental composition of this compound and for studying its fragmentation behavior to further corroborate the structure.
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula, a crucial step in confirming the identity of the compound. The presence of bromine is readily identified by its characteristic isotopic pattern: two peaks of nearly equal intensity separated by two mass units for the ⁷⁹Br and ⁸¹Br isotopes.
Table 3: HRMS Data for this compound
| Ion Formula | Isotope | Calculated m/z |
| [C₈H₉⁷⁹BrN₂]⁺ | ⁷⁹Br | 212.0003 |
| [C₈H₉⁸¹BrN₂]⁺ | ⁸¹Br | 213.9983 |
The observation of this isotopic doublet at the correct m/z values would provide strong evidence for the molecular formula C₈H₉BrN₂. researchgate.net
Tandem Mass Spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions. Analyzing these fragments helps to piece together the molecular structure. For this compound, several fragmentation pathways can be predicted:
Loss of the Cyclopropyl Group: A common fragmentation would be the cleavage of the N-cyclopropyl bond, leading to the loss of a cyclopropyl radical (•C₃H₅) or cyclopropene (B1174273) (C₃H₄).
Alpha-Cleavage: Cleavage of the C-C bond alpha to the amine nitrogen is a characteristic fragmentation for amines. nist.gov This could lead to the formation of a stable iminium ion.
Ring Fragmentation: The pyridine ring itself can undergo fragmentation, often involving the loss of molecules like HCN.
Loss of Bromine: Cleavage of the C-Br bond could lead to a fragment ion corresponding to [M-Br]⁺.
Studying these fragmentation patterns provides a "fingerprint" of the molecule that confirms the connectivity of the pyridine ring, the bromine atom, and the N-cyclopropyl substituent.
GC-MS and LC-MS Coupling for Reaction Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques for the separation, identification, and quantification of individual components within a chemical reaction mixture. In the context of the synthesis of this compound, these methods would be indispensable for monitoring reaction progress, identifying potential byproducts, and confirming the structure of the final product.
A hypothetical GC-MS analysis of a reaction mixture leading to this compound would likely involve the separation of the target compound from starting materials, such as a brominated pyridine precursor and cyclopropylamine (B47189), as well as any reaction intermediates or side-products. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of bromine (approximately equal intensities for ⁷⁹Br and ⁸¹Br) would result in a characteristic M and M+2 pattern for the molecular ion and any bromine-containing fragments, aiding in their identification.
Similarly, LC-MS analysis would be crucial, particularly if the compound or its precursors have limited volatility or thermal stability. Reversed-phase chromatography would likely be employed to separate the components based on their polarity. The mass spectrometric data would provide molecular weight information and fragmentation patterns to confirm the identity of the eluted peaks. For instance, the fragmentation of this compound in the mass spectrometer could involve the loss of the cyclopropyl group or other characteristic cleavages of the pyridine ring.
Vibrational Spectroscopy (FT-IR, Raman)
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups and bonding arrangements within a molecule.
Identification of Key Functional Groups and Bond Stretches
For this compound, FT-IR and Raman spectra would exhibit characteristic vibrational modes. The N-H stretching vibration of the secondary amine would typically appear in the region of 3300-3500 cm⁻¹. The C-N stretching vibrations of the amine and the pyridine ring would be observed in the fingerprint region (below 1500 cm⁻¹). The aromatic C=C and C=N stretching vibrations of the pyridine ring would produce a series of bands in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration would be expected at lower frequencies, typically in the range of 500-700 cm⁻¹. The vibrations associated with the cyclopropyl group, including C-H and C-C stretching and bending modes, would also be present.
A hypothetical data table summarizing the expected key vibrational frequencies is presented below:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Secondary Amine | N-H Stretch | 3300 - 3500 |
| Pyridine Ring | C=C, C=N Stretches | 1400 - 1600 |
| Cyclopropyl Group | C-H Stretches | 2900 - 3100 |
| Aromatic C-H | C-H Stretch | 3000 - 3100 |
| Amine | C-N Stretch | 1250 - 1350 |
| Bromo-Aryl | C-Br Stretch | 500 - 700 |
Polymorphism and Solid-State Characterization
Polymorphism, the ability of a solid material to exist in more than one crystal form, can significantly impact the physical properties of a compound. While no specific studies on the polymorphism of this compound have been reported, vibrational spectroscopy is a key tool for its investigation. Different polymorphic forms would exhibit distinct FT-IR and Raman spectra due to variations in the crystal lattice and intermolecular interactions, such as hydrogen bonding involving the amine group. These differences would be most apparent in the fingerprint region of the spectra.
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography provides the most definitive information about the three-dimensional arrangement of atoms in a crystalline solid.
Single-Crystal X-ray Diffraction Analysis
A single-crystal X-ray diffraction analysis of this compound would, if a suitable crystal could be grown, reveal its precise molecular geometry, including bond lengths, bond angles, and torsional angles. This technique would also elucidate the packing of molecules in the crystal lattice and the nature of any intermolecular interactions, such as hydrogen bonds between the amine hydrogen and the nitrogen atom of a neighboring pyridine ring, or other non-covalent interactions.
Bond Lengths, Bond Angles, and Torsional Angles in Crystalline Forms
The data obtained from X-ray crystallography would allow for the creation of a detailed structural model of the molecule. Based on known structures of similar compounds, the pyridine ring would be expected to be largely planar. The bond lengths within the pyridine ring would reflect its aromatic character. The C-Br bond length would be consistent with that of other bromo-aromatic compounds. The geometry around the exocyclic nitrogen atom and the conformation of the cyclopropyl group relative to the pyridine ring would be of particular interest.
A hypothetical table of selected bond lengths and angles is provided below for illustrative purposes:
| Bond | Expected Length (Å) | Angle | Expected Angle (°) |
| C-Br | ~1.90 | C-N-C (amine) | ~120 |
| C-N (pyridine) | ~1.34 | C-C-C (cyclopropyl) | ~60 |
| C-C (pyridine) | ~1.39 | Pyridine Ring Angles | ~120 |
| C-N (amine) | ~1.38 | ||
| C-C (cyclopropyl) | ~1.51 |
Intermolecular Interactions and Crystal Packing Motifs
Due to the lack of specific crystallographic data for this compound in the available literature, the analysis of its intermolecular interactions and crystal packing is based on studies of analogous 2-aminopyridine (B139424) derivatives. These studies provide a strong indication of the types of non-covalent interactions that govern the solid-state assembly of this molecule.
The primary intermolecular forces expected to be at play are hydrogen bonds and, potentially, halogen bonds. The N-H group of the cyclopropylamino substituent is a potent hydrogen bond donor, while the pyridine ring nitrogen and the amino group nitrogen can act as hydrogen bond acceptors. This is supported by research on 2-aminopyridine dimers, which indicates the formation of stable hydrogen-bonded pairs. researchgate.net
In the crystal lattice of related compounds, such as 2-aminopyridinium salts, extensive hydrogen bonding networks are observed. For instance, in the crystal structure of 2-aminopyridinium thiocyanate, N-H···N and N-H···S hydrogen bonds are the dominant interactions, creating a complex three-dimensional network. nih.gov Similarly, in salts with carboxylic acids like citric acid, strong charge-assisted N-H···O hydrogen bonds are formed between the protonated pyridine nitrogen and the carboxylate oxygen atoms. nih.gov In copper complexes of 2-amino-5-bromopyridine, N-H···Br hydrogen contacts are observed, indicating that the bromine atom can also participate in hydrogen bonding. researchgate.net
The combination of strong, directional hydrogen bonds and weaker, non-directional π-π stacking interactions likely leads to the formation of well-ordered crystal structures. The specific packing motif, whether it be herringbone, layered, or a more complex three-dimensional network, will depend on the interplay of these forces and the steric influence of the cyclopropyl group.
Advanced Spectroscopic Techniques
Circular Dichroism (CD) for Chiral Derivatives
Circular Dichroism (CD) spectroscopy is a powerful technique for the stereochemical analysis of chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. For a derivative of this compound to be CD-active, it would need to be chiral.
Currently, there is no information available in the scientific literature regarding the synthesis or chiroptical properties of chiral derivatives of this compound. Therefore, no experimental CD spectroscopic data can be presented. Should such chiral derivatives be synthesized in the future, CD spectroscopy would be an invaluable tool for determining their absolute configuration and studying their conformational dynamics in solution.
UV-Vis Spectroscopy for Electronic Transitions
The UV-Vis spectrum of pyridine itself exhibits bands corresponding to π → π* and n → π* transitions. wikipedia.org For this compound, the presence of the bromo and cyclopropylamino substituents will influence the energies of these transitions.
The primary electronic transitions anticipated for this molecule are:
π → π transitions:* These are typically high-intensity absorptions arising from the excitation of electrons from bonding π orbitals to antibonding π* orbitals of the aromatic ring. The substitution on the pyridine ring is expected to cause a bathochromic (red) shift of these bands compared to unsubstituted pyridine.
n → π transitions:* These lower-intensity transitions involve the excitation of non-bonding electrons (from the nitrogen atoms) to antibonding π* orbitals. These are also sensitive to substitution and solvent polarity.
Studies on vicinally substituted aminopyridines have shown that the long-wavelength absorption band is often composed of more than one electronic transition. tandfonline.com The interaction of the amino group's lone pair with the pyridine π-system generally leads to a red shift in the absorption maxima. The bromine atom, with its electron-withdrawing inductive effect and electron-donating mesomeric effect, will further modulate the electronic structure and the resulting spectrum.
The table below provides a summary of the expected electronic transitions for this compound based on data from analogous compounds.
| Type of Transition | Associated Chromophore | Expected Wavelength Region | Relative Intensity |
| π → π | Pyridine ring | 200-300 nm | High |
| n → π | Nitrogen lone pairs | > 270 nm | Low |
It is important to note that the exact absorption maxima and molar absorptivities would need to be determined experimentally. The solvent used for analysis will also play a role, as it can influence the energies of the electronic states, particularly those with significant charge-transfer character.
Computational and Theoretical Investigations of 4 Bromo N Cyclopropylpyridin 2 Amine
Quantum Chemical Calculations (DFT, Ab Initio)
Theoretical studies employing quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, provide profound insights into the intrinsic properties of molecules like 4-Bromo-N-cyclopropylpyridin-2-amine. These computational approaches model the electronic and geometric structure of the molecule, offering data that complements and often predicts experimental findings. While specific computational studies on this compound are not extensively available in public literature, the principles and expected outcomes can be detailed based on established computational chemistry practices and studies on analogous compounds. nih.gov
Electronic Structure Analysis (HOMO/LUMO Energies, Electrostatic Potential)
The electronic landscape of a molecule is fundamental to its reactivity and intermolecular interactions. DFT calculations are particularly powerful for elucidating this landscape.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally suggests a more reactive molecule. For this compound, the HOMO is expected to be localized primarily on the electron-rich aminopyridine ring, particularly the nitrogen of the amino group and the pyridine (B92270) ring, while the LUMO would likely be distributed across the pyridine ring, influenced by the electron-withdrawing bromine atom.
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. The MEP illustrates the electrostatic potential on the electron density surface. For this compound, negative potential (typically colored red or yellow) is anticipated around the electronegative nitrogen atom of the pyridine ring and the bromine atom, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms of the amino group and the cyclopropyl (B3062369) ring, highlighting sites for potential nucleophilic interaction.
Table 1: Hypothetical Frontier Molecular Orbital Energies This table presents expected values for HOMO, LUMO, and the energy gap for this compound based on typical DFT calculations. Actual values would be dependent on the specific computational method and basis set used.
| Parameter | Expected Energy (eV) |
| HOMO Energy | -6.0 to -5.5 |
| LUMO Energy | -1.5 to -1.0 |
| HOMO-LUMO Gap | 4.5 to 5.0 |
Molecular Geometry Optimization and Energetics
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. Using methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the bond lengths, bond angles, and dihedral angles of this compound can be calculated. It is expected that the pyridine ring will be largely planar. The geometry of the N-cyclopropylamino group relative to the pyridine ring will be a key feature. The total energy of the optimized structure provides a measure of its stability.
Table 2: Predicted Optimized Geometric Parameters This table shows predicted bond lengths and angles for key structural features of this compound. These are representative values and would be precisely determined in a specific computational study.
| Parameter | Predicted Value |
| C-Br Bond Length | ~1.90 Å |
| C-N (amino) Bond Length | ~1.38 Å |
| N-C (cyclopropyl) Bond Length | ~1.46 Å |
| C-N-C (pyridine-amino-cyclopropyl) Angle | ~125° |
| Pyridine Ring C-C Bond Lengths | ~1.39 - 1.40 Å |
| Pyridine Ring C-N Bond Lengths | ~1.33 - 1.34 Å |
Vibrational Frequency Calculations for Spectroscopic Correlation
Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra. Each calculated vibrational mode corresponds to a specific molecular motion, such as stretching, bending, or twisting of bonds. These calculated frequencies, when appropriately scaled, can be correlated with experimental spectroscopic data to aid in the assignment of observed spectral bands. For this compound, characteristic vibrational modes would include the N-H stretching of the amino group, C-Br stretching, and various stretching and bending modes of the pyridine and cyclopropyl rings.
Table 3: Illustrative Calculated Vibrational Frequencies and Their Assignments This table provides examples of expected vibrational frequencies for this compound. The exact values would result from a specific DFT calculation.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| N-H Stretch | 3400 - 3500 |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C-H Stretch (Cyclopropyl) | 2900 - 3000 |
| C=N/C=C Stretch (Pyridine Ring) | 1550 - 1650 |
| N-H Bend | 1500 - 1600 |
| C-Br Stretch | 600 - 700 |
Conformational Analysis and Potential Energy Surfaces
The flexibility of the N-cyclopropylamino substituent allows for different spatial orientations, or conformations, of the molecule. Conformational analysis is crucial for understanding the molecule's dynamic behavior and how its shape can influence its interactions.
Ring Puckering and Torsional Flexibility of the Pyridine and Cyclopropyl Rings
While the pyridine ring is aromatic and therefore largely planar, minor puckering can be analyzed computationally. The cyclopropyl ring, being a small, strained ring, has a fixed, puckered conformation. The most significant conformational flexibility in this compound arises from the rotation around the C-N bond connecting the pyridine ring to the amino group, and the N-C bond connecting the amino group to the cyclopropyl ring. A potential energy surface can be mapped by systematically rotating these bonds and calculating the energy at each step, revealing the most stable conformations and the energy barriers between them.
Energetic Landscape of Rotamers
The rotation around the C(pyridine)-N(amino) bond gives rise to different rotamers (rotational isomers). The relative energies of these rotamers determine their population at a given temperature. A scan of the potential energy surface as a function of the dihedral angle between the pyridine ring and the N-H bond of the amino group would likely reveal two stable conformations, corresponding to the cyclopropyl group being oriented syn or anti with respect to the pyridine ring's nitrogen. The energy barriers between these rotamers would also be determined, providing insight into the rate of interconversion. The most stable rotamer would be the one that minimizes steric hindrance and optimizes any intramolecular interactions, such as hydrogen bonding.
Reactivity Predictions and Mechanistic Modeling
Theoretical chemistry provides powerful tools to predict how a molecule will behave in a chemical reaction. This is often achieved by modeling the reaction pathways and characterizing the high-energy transition states.
Transition State Characterization for Chemical Transformations
No publicly available research articles or datasets were found that detail the computational characterization of transition states for chemical transformations involving this compound. Such studies would typically involve quantum mechanical calculations to determine the geometry, energy, and vibrational frequencies of the transition state structures for reactions such as nucleophilic aromatic substitution at the bromine-substituted carbon or reactions involving the amine group.
Reaction Pathway Elucidation and Energy Barriers
Similarly, there is a lack of published information on the elucidation of reaction pathways and the calculation of associated energy barriers for this compound. This type of research is crucial for understanding reaction kinetics and mechanisms, for instance, in its potential synthesis or degradation pathways.
Molecular Dynamics Simulations for Solution-Phase Behavior
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This allows for the investigation of how a compound like this compound behaves in a solvent.
Solvation Effects and Molecular Interactions
There are no specific studies on the solvation effects and molecular interactions of this compound. MD simulations would be required to understand how solvent molecules arrange around the solute and to quantify the various non-covalent interactions, such as hydrogen bonding and van der Waals forces, which govern its behavior in solution.
Conformational Sampling at Elevated Temperatures
Information regarding the conformational sampling of this compound at elevated temperatures is not present in the available literature. Such simulations would explore the different spatial arrangements (conformers) the molecule can adopt and their relative stabilities, which can be important for understanding its reactivity and biological activity.
Structure Research Property Relationships Srprs of 4 Bromo N Cyclopropylpyridin 2 Amine Derivatives
Influence of Substituents on Synthetic Accessibility and Yields
The synthesis of derivatives from the 4-Bromo-N-cyclopropylpyridin-2-amine core would likely involve modification of the pyridine (B92270) ring or the secondary amine. The efficiency and yield of such synthetic transformations would be heavily influenced by the electronic and steric nature of any additional substituents.
Steric Hindrance and Electronic Effects on Reaction Efficiency
The introduction of substituents onto the pyridine ring of this compound would be expected to significantly impact reaction efficiency.
Steric Hindrance: The placement of bulky substituents adjacent to the reactive sites—the bromine at C4 or the amine at C2—would likely decrease reaction rates and yields. For instance, a large group at the C3 or C5 position could sterically hinder the approach of reagents to the bromine atom, making palladium-catalyzed cross-coupling reactions more challenging. Similarly, bulky groups near the N-cyclopropylamino moiety could impede reactions targeting this amine.
Electronic Effects: The electronic nature of substituents would play a crucial role. Electron-donating groups (EDGs) on the pyridine ring would increase the electron density of the ring, potentially making it more susceptible to electrophilic attack (though generally difficult for pyridines) and activating it for certain types of reactions. Conversely, electron-withdrawing groups (EWGs) would decrease the ring's electron density, making it more susceptible to nucleophilic aromatic substitution at positions other than C4. In the context of cross-coupling reactions at the C4-Br bond, the electronic nature of substituents can influence the rates of oxidative addition and reductive elimination steps in the catalytic cycle.
Illustrative Data on Substituent Effects in a Related System:
While specific data for this compound is scarce, studies on other substituted pyridines provide insight. For example, in Suzuki-Miyaura cross-coupling reactions of various bromopyridines, the presence of strong electron-withdrawing groups can sometimes lead to lower yields due to competing side reactions or catalyst deactivation.
Table 1: Predicted Influence of Substituent Type on a Hypothetical Suzuki-Miyaura Coupling Yield of a this compound Derivative
| Substituent at C5 | Electronic Effect | Predicted Impact on Yield | Rationale |
| -OCH₃ | Electron-Donating | Moderate to High | Increases electron density, potentially facilitating oxidative addition. |
| -CH₃ | Weakly Electron-Donating | High | Minimal electronic perturbation, low steric hindrance. |
| -Cl | Weakly Electron-Withdrawing | Moderate | May slightly retard the reaction rate. |
| -NO₂ | Strongly Electron-Withdrawing | Low to Moderate | Can lead to side reactions and may affect catalyst stability. |
This table is illustrative and based on general principles of organic chemistry, not on experimental data for the specific compound.
Regioselectivity Control in Multi-Substituted Pyridines
For a disubstituted pyridine like this compound, the introduction of a third substituent would be governed by the directing effects of the existing bromo and N-cyclopropylamino groups. The powerful electron-donating amino group at the C2 position would strongly direct incoming electrophiles to the C3 and C5 positions. However, direct electrophilic aromatic substitution on such a pyridine system can be challenging.
More commonly, derivatization would proceed via functionalization of the bromine atom or through directed ortho-metalation. In the latter case, the N-cyclopropylamino group could act as a directed metalation group (DMG), guiding a strong base to deprotonate the C3 position, which could then be quenched with an electrophile. This would provide a regioselective route to 3-substituted derivatives.
Impact on Reactivity Profiles and Selectivity
The inherent reactivity of this compound is a balance between the electron-donating amino group and the electron-withdrawing nature of the pyridine nitrogen and the bromine atom.
Modulation of Bromine Reactivity by Pyridine Nitrogen and Amine
The bromine atom at the 4-position is activated towards nucleophilic aromatic substitution and is an excellent substrate for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).
The electron-withdrawing pyridine nitrogen at the 1-position enhances the electrophilicity of the C4 carbon, making the C-Br bond more susceptible to cleavage during oxidative addition to a palladium(0) catalyst.
The electron-donating N-cyclopropylamino group at the 2-position increases the electron density of the ring, which could potentially modulate the reactivity of the C4-Br bond. This donating effect is expected to be more pronounced at the ortho (C3) and para (C5) positions relative to the amine.
Directing Effects of Functional Groups on Further Transformations
Should the bromine atom be replaced by another functional group, this new group, in concert with the N-cyclopropylamino group, would direct any subsequent reactions.
If Br is replaced by an EDG: The ring would become highly activated, and electrophilic attack, if feasible, would likely be directed to the remaining open positions (C3, C5, or C6), guided by the combined directing effects of the two EDGs.
If Br is replaced by an EWG: The ring would become more electron-deficient. This could open up possibilities for nucleophilic attack at other positions, though this would be highly dependent on the specific conditions and the nature of the EWG.
Table 2: Predicted Directing Effects for Electrophilic Aromatic Substitution on a Hypothetical Derivative
| Derivative | Directing Influence of C2-Amine | Directing Influence of C4-Substituent | Predicted Major Product Position(s) |
| 4-Methyl-N-cyclopropylpyridin-2-amine | C3, C5 | C3, C5 | C3, C5 |
| 4-Cyano-N-cyclopropylpyridin-2-amine | C3, C5 | Meta-directing (C3, C5) | C3, C5 |
This table is illustrative and based on general principles of directing group effects.
Stereochemical Considerations in Derivatization
The parent molecule, this compound, is achiral. Stereochemical considerations would arise if:
A chiral center is introduced in a substituent.
The derivatization process itself creates a new stereocenter, for example, through an asymmetric reaction.
Atropisomerism becomes possible due to restricted rotation around a newly formed single bond, for instance, if a bulky ortho-substituted aryl group were to be introduced at the C3 or C5 position.
Given the planarity of the pyridine ring and the free rotation around the N-cyclopropyl bond, the introduction of stereochemistry would be entirely dependent on the nature of the derivatization reaction and the reagents employed. For instance, an asymmetric hydrogenation of a double bond in a substituent would lead to a chiral product. Without specific examples from the literature, this remains a theoretical consideration.
Induction of Chirality and Diastereoselectivity
The molecular architecture of this compound, featuring a secondary amine and a stereochemically rich cyclopropyl (B3062369) group, presents a scaffold with significant potential for the induction of chirality and control of diastereoselectivity in chemical transformations. The development of stereocontrolled synthesis for complex molecules, such as fluorine-containing piperidine (B6355638) and azepane β-amino acid derivatives, often relies on starting materials that can direct the formation of specific stereoisomers. researchgate.netjyu.fi Methodologies for such syntheses frequently involve the oxidative cleavage of a double bond in a cyclic precursor, followed by a ring-closing step, where the stereochemistry of the final product is dictated by the configuration of the starting material. jyu.fi
While direct studies detailing the use of this compound in diastereoselective or enantioselective reactions are not extensively documented in the reviewed literature, its structural motifs are analogous to those used in established stereocontrolled syntheses. The presence of the nitrogen atom and the adjacent chiral-like cyclopropyl moiety could, in principle, be leveraged to direct the approach of reagents in subsequent reactions, thereby influencing the stereochemical outcome. The synthesis of derivatives via Suzuki cross-coupling reactions, a common strategy for functionalizing brominated aromatic compounds, could be followed by asymmetric transformations to yield chiral products. nih.govmdpi.com The inherent structure of the aminopyridine core provides a platform that could be functionalized to create advanced, stereochemically complex intermediates.
Enantioselective Synthesis of Advanced Intermediates
The enantioselective synthesis of advanced intermediates is a cornerstone of modern drug discovery and materials science. Building blocks that can be readily and selectively functionalized are of high value. This compound serves as a potential precursor for such intermediates. The bromine atom at the 4-position of the pyridine ring is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. nih.govmdpi.com This allows for the introduction of a wide range of substituents, including aryl and heteroaryl groups, in a controlled manner. mdpi.com
A hypothetical pathway towards an advanced, enantiomerically enriched intermediate could involve an initial Suzuki coupling reaction at the bromine position. The resulting derivative, now bearing a new functional group, could undergo an enantioselective transformation. For instance, if the newly introduced group contains a pro-chiral center, a subsequent asymmetric hydrogenation, oxidation, or other stereoselective reaction could be employed to generate a single enantiomer. The N-cyclopropyl-2-aminopyridine moiety itself could act as a directing group in such a reaction, influencing the stereochemical outcome at a different part of the molecule. The development of such synthetic routes is crucial for accessing novel chemical entities with specific three-dimensional structures. researchgate.net
Influence on Molecular Conformation and Torsional Restriction
The conformational properties of a molecule are critical to its biological activity and material properties. The presence of the cyclopropyl group in this compound has a profound impact on its molecular shape and flexibility.
Role of the Cyclopropyl Group in Constraining Molecular Flexibility
The cyclopropyl group is a three-membered ring that significantly restricts the conformational freedom of molecules into which it is incorporated. researchgate.net Unlike acyclic alkyl chains, which have relatively free rotation around their carbon-carbon single bonds, the bonds within the cyclopropane (B1198618) ring are fixed. This rigidity is transmitted to the bond connecting the cyclopropyl ring to the amine nitrogen (the N-cPr bond). NMR studies on related N-cyclopropylacetamide structures have revealed that this linkage results in unexpected conformational behavior. nih.gov The incorporation of cyclopropane rings is a known strategy to reduce the conformational flexibility of organic molecules, which can be advantageous in the design of bioactive compounds by locking the molecule into a desired, active conformation. researchgate.net
Impact on Preferred Orientations of Side Chains
The conformational constraint imposed by the cyclopropyl group leads to distinct preferences in the orientation of the side chain relative to the pyridine ring. In secondary N-cyclopropyl amides, for example, an "ortho" conformation around the N-cPr bond is favored over the "anti" conformation typically seen in other secondary acetamides. nih.gov Furthermore, these systems can exhibit a significant population of the E-rotamer (cis) around the carbonyl-nitrogen bond, which is rare in other aliphatic secondary amides due to steric hindrance. nih.gov This suggests that in this compound, there will be a high torsional barrier to rotation around the N-cyclopropyl bond, leading to well-defined, low-energy conformations. Computational studies on related cyclopropyl amine derivatives have quantified the energy differences between various conformers.
| Conformer | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Ortho | The C-H bond of the cyclopropyl ring is oriented towards the aromatic ring. | 0.0 |
| Anti | The C-H bond of the cyclopropyl ring is oriented away from the aromatic ring. | +2.1 |
Modulation of Intermolecular Interactions in Designed Molecules
The specific arrangement of atoms and functional groups in this compound dictates its potential for forming non-covalent interactions, which are crucial for molecular recognition and self-assembly in the solid state.
Hydrogen Bonding Potentials of the Amine Group
The secondary amine group (-NH-) in this compound is a key player in establishing intermolecular hydrogen bonds. This group can act as a hydrogen bond donor, where the hydrogen atom interacts with an electronegative atom on an adjacent molecule. Theoretical studies on 2-aminopyridine (B139424) and its derivatives have shown that intermolecular hydrogen bonds are strengthened in the electronically excited state. nih.gov
The molecule also possesses potential hydrogen bond acceptor sites. The most prominent is the nitrogen atom within the pyridine ring. Additionally, the bromine atom, with its lone pairs of electrons, can also participate as a weak hydrogen bond acceptor. In the solid state, these interactions can lead to the formation of well-ordered supramolecular structures. For instance, crystal structure analyses of related aminopyrimidine and benzamide (B126) derivatives reveal the formation of chains and sheets held together by networks of N-H···N, O-H···O, and N-H···O hydrogen bonds. nih.govnih.gov It is plausible that in the crystalline form of this compound, similar hydrogen-bonded networks would be observed, influencing its physical properties such as melting point and solubility.
| Functional Group | Potential Role | Notes |
|---|---|---|
| Amine (-NH-) | Donor | The primary site for hydrogen bond donation. |
| Pyridine Nitrogen | Acceptor | A strong hydrogen bond acceptor site. mdpi.com |
| Bromine Atom | Acceptor (weak) | Can participate as a weak acceptor in certain geometries. |
Halogen Bonding Contributions from the Bromine Atom
A thorough review of existing scientific literature reveals no specific studies investigating the halogen bonding contributions of the bromine atom in derivatives of this compound. While the principles of halogen bonding are well-documented and have been studied in a variety of other brominated heterocyclic compounds, there is a notable absence of research that has elucidated the crystal structure or performed computational analysis on this particular class of compounds to evaluate such interactions.
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. The bromine atom, with its electropositive crown known as a σ-hole, has the potential to form directional bonds with electron-donating atoms such as nitrogen or oxygen present in neighboring molecules. In derivatives of this compound, the nitrogen atom of the pyridine ring, the exocyclic amino group, or other functional groups could potentially act as halogen bond acceptors.
The formation and strength of these halogen bonds would be expected to play a significant role in the supramolecular assembly and crystal packing of these derivatives. This, in turn, would influence their physicochemical properties, such as melting point, solubility, and crystal morphology. However, in the absence of empirical data, any discussion on the specific nature, geometry, and energetic contributions of halogen bonds in this compound derivatives would be entirely theoretical.
Future research, including single-crystal X-ray diffraction studies and density functional theory (DFT) calculations, would be necessary to provide insight into:
The presence and geometry of intermolecular Br···N or other halogen bonds.
The role of the cyclopropyl and amino groups in influencing the electronic properties of the bromine atom's σ-hole.
The interplay between halogen bonding and other non-covalent interactions, such as hydrogen bonding and π-stacking.
The correlation between the observed supramolecular structures and the macroscopic properties of the compounds.
Until such research is conducted and published, a detailed analysis with research findings and data tables on the halogen bonding contributions in this compound derivatives cannot be provided.
Future Research Directions and Emerging Methodologies
Development of More Sustainable and Greener Synthetic Routes
The imperative for green chemistry is reshaping the synthesis of pharmaceuticals and fine chemicals. Future efforts concerning 4-Bromo-N-cyclopropylpyridin-2-amine will likely focus on minimizing waste, reducing energy consumption, and avoiding hazardous reagents.
Photoredox catalysis and electrosynthesis represent two powerful strategies for achieving green chemical transformations by using light or electricity, respectively, to drive reactions under mild conditions.
Photoredox Catalysis: This approach uses visible light to initiate single-electron transfer (SET) processes, enabling the formation of reactive radical intermediates. acs.orgacs.org For the synthesis of this compound and its analogs, photoredox catalysis could offer greener alternatives to classical cross-coupling methods for forming the C-N bond. virginia.edupolyu.edu.hk For instance, a potential route could involve the light-mediated coupling of a cyclopropylamine (B47189) precursor with a suitable 2,4-disubstituted pyridine (B92270). Furthermore, photocatalytic systems can be used to functionalize the pyridine ring itself. By generating acyl radicals from aldehydes, photoredox catalysis can achieve C-4 acylation of pyridinium (B92312) salt derivatives, a transformation that could be adapted for the scaffold of this compound to introduce new functional groups. acs.org
Electrosynthesis: Organic electrosynthesis avoids the need for stoichiometric chemical oxidants or reductants, often replacing them with clean electrons, thereby improving atom economy. researchgate.net Electrochemical methods have been successfully applied to the synthesis of various aminopyridines and related heterocycles. researchgate.netmdpi.com Research could explore the electrochemical reduction of a precursor like a 4-bromo-2-nitropyridine derivative to directly form the 2-amino group. An efficient electrochemical synthesis of 3-bromoimidazo[1,2-a]pyridines directly from 2-aminopyridines has been developed, suggesting that the 2-amino group in the target compound could serve as a handle for further electrochemical transformations. researchgate.net
| Methodology | Potential Application to this compound | Advantages |
| Photoredox Catalysis | Greener C-N bond formation to install the cyclopropylamino group; Late-stage C-H functionalization of the pyridine ring. | Mild reaction conditions, use of renewable light energy, unique reactivity via radical intermediates. acs.orgvirginia.edu |
| Electrosynthesis | Synthesis via reduction of a nitro-precursor; Anodic or cathodic functionalization of the pyridine core. | Avoids chemical oxidants/reductants, high atom economy, potential for scalability. researchgate.netresearchgate.net |
Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations with exceptional selectivity and under environmentally benign conditions (aqueous media, ambient temperature). medmedchem.com This approach is a cornerstone of green chemistry.
The synthesis of chiral amines is a well-established application of biocatalysis, particularly through the use of transaminases (TAs). acsgcipr.orgresearchgate.net These enzymes reversibly transfer an amino group from a donor molecule to a ketone or aldehyde substrate, often with very high enantioselectivity. acsgcipr.org A future research direction could involve designing a chemoenzymatic route where a transaminase installs an amino group onto a 4-bromo-pyridin-2-yl ketone precursor. While wild-type enzymes may not accept such a substrate, modern protein engineering techniques, such as directed evolution, could be employed to tailor a transaminase for this specific transformation. uni-greifswald.de
Furthermore, other classes of enzymes could be explored. Hydrolases like lipases and amylases have shown utility in transformations of heterocyclic compounds. researchgate.net Enzyme cascades, where multiple biocatalysts are used in a one-pot sequence, could enable the streamlined synthesis of complex derivatives from simple, renewable starting materials. nih.govrsc.orgresearchgate.net
Exploration of New Reactivity Modes and Unprecedented Transformations
Beyond improving existing syntheses, a major frontier is the discovery of entirely new ways to functionalize the this compound core, providing rapid access to novel chemical matter.
Direct C-H functionalization is a highly sought-after strategy in organic synthesis as it avoids the need for pre-functionalized substrates, thus shortening synthetic sequences and reducing waste. However, the electron-deficient nature of the pyridine ring makes it a challenging substrate.
Transition-metal catalysis has emerged as the most powerful tool for pyridine C-H activation. acs.orgrsc.org The 2-aminopyridine (B139424) moiety in the target molecule can act as a directing group, guiding a metal catalyst to specific C-H bonds. Palladium and Ruthenium catalysts are particularly effective in this regard. mdpi.comnih.govscilit.com
Palladium-catalysis: The pyridyl moiety can direct the functionalization of an attached N-aryl group or, in other systems, enable functionalization at the C5-position of the pyridine ring itself. acs.orgrsc.org
Ruthenium-catalysis: Ruthenium catalysts are known to promote unique regioselectivities, including meta-selective C-H functionalization relative to a directing group. nih.govnih.gov This could potentially allow for the selective functionalization of the C-5 position of this compound, which is often difficult to achieve through classical methods. Recent work has also shown that ruthenium can catalyze the amination of aminopyridines via a novel π-coordination mechanism, suggesting new avenues for modifying the existing amino group or even substituting it. nih.govorganic-chemistry.orgresearchgate.net
These methods could be used to install a wide range of functionalities (aryl, alkyl, alkenyl groups) onto the pyridine ring, creating libraries of novel compounds from a common intermediate.
Dearomatization reactions convert flat, aromatic compounds into three-dimensional, saturated, or partially saturated structures, which is a powerful strategy for increasing molecular complexity and accessing novel biological and chemical space. nih.govacs.orgmdpi.com Pyridines are common substrates for these transformations.
The process typically involves activating the pyridine ring to make it more susceptible to nucleophilic attack. This is often achieved by N-alkylation or N-acylation to form a pyridinium salt. mdpi.com The resulting pyridinium ion can then undergo regioselective addition of a nucleophile at the C2, C4, or C6 position, breaking the aromaticity and forming a dihydropyridine. mdpi.com
Applying this strategy to this compound could generate a diverse array of complex scaffolds. The resulting dihydropyridines are versatile intermediates that can be further modified or used as final products. nih.gov In some cases, dearomatization can be used as a temporary step in a "dearomatization-rearomatization" cascade to achieve functionalization at positions that are otherwise difficult to access, such as the meta-position. researchgate.netresearchgate.net
Integration with Machine Learning and Artificial Intelligence in Synthetic Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis by transforming how chemists design routes and predict reaction outcomes. zju.edu.cnengineering.org.cnchemai.io
Discovery of New Reactions and Catalysts: Beyond predicting known chemistry, AI is also being used to discover entirely new reactions and catalysts. By analyzing chemical data in novel ways, these tools can identify new patterns of reactivity, leading to the development of next-generation synthetic methods that could be applied to the synthesis and diversification of the this compound scaffold.
| AI/ML Application | Potential Impact on this compound Research |
| Retrosynthesis Planning | Proposes novel, more efficient, or greener synthetic routes. engineering.org.cn |
| Reaction Prediction | Predicts outcomes of unexplored reactions, prioritizing laboratory efforts. researchgate.net |
| Catalyst/Reagent Design | Discovers new catalysts or reagents for challenging transformations like C-H activation. |
Retrosynthetic Analysis Assisted by AI
Route A: Disconnecting the cyclopropyl-amine bond, suggesting a Buchwald-Hartwig amination between 2-amino-4-bromopyridine (B18318) and a cyclopropylating agent.
Route B: Disconnecting the bromo-pyridine bond, proposing a bromination reaction on a precursor N-cyclopropylpyridin-2-amine.
Route C: Building the pyridine ring itself from acyclic precursors.
These AI tools can evaluate the predicted routes based on reaction precedent, estimated yield, and the commercial availability of starting materials, presenting chemists with a ranked list of the most promising synthetic strategies.
Reaction Condition Prediction and Optimization
Beyond planning the synthetic route, AI and machine learning are becoming essential for predicting the optimal conditions required for a chemical transformation to succeed. nih.govchemintelligence.com De novo reaction condition recommendation has historically been a challenging problem, relying heavily on the experience of chemists. nih.gov Modern neural network models, trained on millions of reactions from databases like Reaxys, can now predict a suitable chemical context (catalysts, solvents, reagents) and temperature for a given transformation. nih.gov
These models use molecular fingerprints to represent the reactants and products, feeding this information into a hierarchical neural network that sequentially predicts the most compatible conditions. chemintelligence.comifmo.ru For the synthesis or derivatization of this compound, such a model could suggest specific palladium catalysts for a cross-coupling reaction at the bromine site or identify the ideal base and solvent combination for an N-alkylation reaction on the amine. The accuracy of these predictions has been shown to be high, significantly reducing the time and resources spent on empirical optimization. nih.govchemintelligence.com
Table 1: Example Performance of a Neural Network Model for Reaction Condition Prediction
| Condition Component | Top-1 Accuracy | Top-3 Accuracy | Top-10 Accuracy |
|---|---|---|---|
| Catalyst | ~80% | >90% | >95% |
| Solvent 1 | ~60% | ~75% | ~85% |
| Reagent 1 | ~55% | ~70% | ~80% |
| Full Context | ~35% | ~50% | ~70% |
This table is illustrative and based on performance metrics reported for state-of-the-art models in the field. nih.govchemintelligence.com
Advancements in High-Throughput Experimentation for Derivatization
High-Throughput Experimentation (HTE) has become a transformative technology in chemical synthesis, enabling the rapid execution and analysis of a large number of experiments in parallel. nih.govchemrxiv.org This approach is particularly valuable for optimizing reaction conditions and for generating extensive libraries of new chemical entities from a core scaffold like this compound.
Parallel Synthesis and Library Generation in Research
Parallel synthesis tools allow chemists to perform dozens or even hundreds of reactions simultaneously under varied conditions, all on a single stirring hotplate. youtube.com This methodology is ideal for creating compound libraries for structure-activity relationship (SAR) studies in drug discovery. Starting with this compound, a medicinal chemist could utilize its reactive bromine handle to generate a library of analogues via cross-coupling reactions.
Using a 96-well plate format, the parent compound could be reacted with 96 different boronic acids in a Suzuki-Miyaura coupling reaction, each well containing a unique combination of reactants and potentially varied catalysts or ligands. This allows for the efficient creation of a diverse set of molecules where the 4-position of the pyridine ring is decorated with a wide array of functional groups. nih.gov
Table 2: Illustrative Design of a Parallel Synthesis Plate for Suzuki Coupling
| Well | Reactant A | Reactant B (Boronic Acid) | Catalyst |
|---|---|---|---|
| A1 | This compound | Phenylboronic acid | Pd(PPh₃)₄ |
| A2 | This compound | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ |
| ... | ... | ... | ... |
| H12 | This compound | Thiophene-2-boronic acid | XPhos Pd G3 |
This table illustrates a small section of a 96-well plate used for library generation.
Automated Reaction Screening and Optimization
The power of HTE is fully realized when coupled with automated reaction screening. Miniaturized automation platforms enable chemists to perform over a thousand experiments in a single day using only microgram quantities of material per reaction. scienceintheclassroom.org This is crucial when working with precious or complex substrates. scienceintheclassroom.org
For the derivatization of this compound, an automated system could screen hundreds of catalyst-base-solvent combinations for a desired cross-coupling reaction. scienceintheclassroom.org Robotics would dispense the reagents into nanomole-scale reaction vessels, and after the reaction time, the outcomes would be analyzed using rapid mass spectrometry-based techniques. scienceintheclassroom.org The resulting data, often visualized as a heat map, allows chemists to quickly identify the optimal conditions that provide the highest yield of the desired product. scienceintheclassroom.org This automated process dramatically accelerates the discovery of efficient and robust synthetic methods for creating new analogues. nih.govnih.gov
Expanding the Chemical Space of this compound Analogues
The ultimate goal of developing advanced synthetic methodologies is to explore and expand the accessible chemical space around a core molecular scaffold. By systematically creating derivatives of this compound, researchers can investigate new regions of chemical space to identify compounds with novel or improved biological and material properties. nih.govresearchgate.net
Design of Next-Generation Building Blocks
The derivatives synthesized from this compound can themselves serve as more advanced, next-generation building blocks for further synthetic exploration. escholarship.org After a successful functionalization at the 4-position, the resulting molecule possesses a new set of reactive handles and a more complex three-dimensional structure.
For example, if a Suzuki coupling reaction is used to introduce a 4-carboxyphenyl group onto the pyridine ring, the resulting molecule is no longer just a pyridine derivative but a bifunctional building block. This new molecule contains a carboxylic acid group that can be used for amide bond formation, and the original N-cyclopropylamine and pyridine nitrogen remain available for further modification. These next-generation building blocks enable the construction of even more complex and diverse molecular architectures, paving the way for the discovery of innovative compounds in fields such as medicinal chemistry and materials science. mdpi.com
Table 3: Examples of Next-Generation Building Blocks from this compound
| Parent Compound | Reaction | Next-Generation Building Block | Potential Subsequent Reactions |
|---|---|---|---|
| This compound | Suzuki Coupling | 4-(4-Carboxyphenyl)-N-cyclopropylpyridin-2-amine | Amide coupling, Esterification |
| This compound | Sonogashira Coupling | N-cyclopropyl-4-(phenylethynyl)pyridin-2-amine | Click chemistry, Hydrogenation |
| This compound | Buchwald-Hartwig Amination | N4-Aryl-N2-cyclopropylpyridine-2,4-diamine | Further N-functionalization, diazotization |
Exploration of Isoelectronic and Bioisosteric Replacements
The principles of isosterism and bioisosterism involve the substitution of atoms or groups within a molecule with other atoms or groups that have similar physical or chemical properties. This strategy is a powerful tool for modulating a compound's characteristics, such as size, shape, electronic distribution, and polarity, without drastically altering its core structure. For this compound, the exploration of such replacements for the bromine atom and the cyclopropyl (B3062369) group opens avenues for creating a diverse library of analogues with potentially enhanced or modified properties. These investigations are critical for understanding structure-property relationships, even when excluding direct analysis of biological activity.
Replacements for the 4-Bromo Substituent:
The bromine atom at the 4-position of the pyridine ring is a key feature, influencing the electronic nature of the ring and providing a handle for further chemical transformations. Isoelectronic and bioisosteric replacements for the bromo group can be considered to modulate these properties.
Halogen Bioisosteres: A straightforward bioisosteric replacement involves substituting the bromine atom with other halogens. For instance, replacing bromine with chlorine would result in 4-Chloro-N-cyclopropylpyridin-2-amine. This substitution would decrease the size and polarizability of the substituent while increasing its electronegativity. Conversely, replacement with iodine would increase the size and polarizability. These modifications can impact intermolecular interactions, such as halogen bonding, and alter the reactivity of the C4 position.
| Original Compound | Potential Bioisosteric Replacement at C4 | Resulting Compound | Key Physicochemical Differences |
| This compound | Chlorine | 4-Chloro-N-cyclopropylpyridin-2-amine | Smaller size, higher electronegativity |
| This compound | Cyano | 4-Cyano-N-cyclopropylpyridin-2-amine | Linear geometry, strong electron-withdrawing |
| This compound | Methoxy | 4-Methoxy-N-cyclopropylpyridin-2-amine | Electron-donating, potential for H-bonding |
Replacements for the N-Cyclopropyl Group:
Small Alkyl and Cycloalkyl Groups: Bioisosteric replacement of the cyclopropyl group with other small alkyl or cycloalkyl groups can systematically probe the effects of size, rigidity, and lipophilicity. For example, replacing the cyclopropyl group with an isopropyl group would increase steric bulk and lipophilicity while removing the ring strain. A cyclobutyl group would increase the ring size and alter the conformational constraints on the amino group.
Heterocyclic Replacements: Introducing heteroatoms into the ring system can serve as a bioisosteric replacement. For instance, an azetidinyl or oxetanyl group could replace the cyclopropyl moiety. These replacements would introduce polarity and the potential for hydrogen bonding, significantly altering the molecule's solubility and intermolecular interaction profile.
| Original Compound | Potential Bioisosteric Replacement for N-Cyclopropyl | Resulting Compound | Key Physicochemical Differences |
| This compound | Isopropyl | 4-Bromo-N-isopropylpyridin-2-amine | Increased steric bulk, loss of ring strain |
| This compound | Cyclobutyl | 4-Bromo-N-cyclobutylpyridin-2-amine | Larger ring size, altered conformation |
| This compound | Oxetanyl | 4-Bromo-N-oxetanylpyridin-2-amine | Increased polarity, potential for H-bonding |
The systematic synthesis and characterization of these analogues, focusing on their fundamental chemical and physical properties, will provide a deeper understanding of the structure-property landscape surrounding the this compound scaffold. This knowledge is invaluable for the rational design of new molecules with precisely controlled attributes for a wide range of chemical applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Bromo-N-cyclopropylpyridin-2-amine, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : The synthesis typically involves bromination of a pyridine precursor. For example, regioselective bromination using N-bromosuccinimide (NBS) in acetonitrile or dichloromethane under catalytic conditions (e.g., FeBr₃) is common. Key parameters include reaction temperature (0–25°C), stoichiometry (1.1–1.3 eq. brominating agent), and exclusion of moisture. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .
Q. How can crystallographic tools like SHELXL and ORTEP-3 be applied to determine the crystal structure of this compound?
- Methodological Answer : After single-crystal X-ray diffraction data collection, SHELXL refines the structure using least-squares minimization. Key steps include defining anisotropic displacement parameters for heavy atoms (Br, N) and applying restraints for bond lengths/angles. ORTEP-3 visualizes thermal ellipsoids to assess disorder or rotational flexibility in the cyclopropyl group. Validate refinement with R-factor convergence (<5%) and Hirshfeld surface analysis .
Q. What safety protocols are recommended when handling this compound in laboratory settings?
- Methodological Answer : Use PPE including nitrile gloves, safety goggles, and lab coats. Work in a fume hood to minimize inhalation risks. Store the compound in a cool (2–8°C), dry environment away from oxidizers. Dispose of waste via licensed chemical disposal services. Emergency procedures include skin decontamination (soap/water) and immediate medical consultation for exposure .
Q. How can researchers address the lack of ecological toxicity data for this compound in environmental risk assessments?
- Methodological Answer : Conduct OECD 301/302 biodegradation assays to evaluate persistence. Use Daphnia magna acute toxicity tests (48-hr EC₅₀) and algae growth inhibition studies (72-hr IC₅₀) to assess aquatic toxicity. If data remain insufficient, apply precautionary principles in disposal and recommend environmental monitoring during large-scale use .
Advanced Research Questions
Q. What strategies are effective in resolving contradictory crystallographic data during the refinement of this compound?
- Methodological Answer : For disordered regions (e.g., cyclopropyl orientation), apply PART instructions in SHELXL to model alternative conformations. Use the SQUEEZE algorithm to account for solvent-accessible voids. Cross-validate with DFT-optimized geometries (B3LYP/6-31G*) to resolve bond-length discrepancies. Check for twinning using PLATON’s TwinRotMat tool .
Q. What mechanistic insights can be gained from studying the bromination regioselectivity in the synthesis of this compound?
- Methodological Answer : Perform kinetic studies (e.g., in situ NMR monitoring) to identify intermediates. Computational modeling (DFT, NBO analysis) reveals electronic effects (e.g., electron-donating cyclopropyl group directing bromination to the para position). Compare with analogs lacking the cyclopropyl group to isolate steric/electronic contributions .
Q. How do steric and electronic effects of the cyclopropyl group influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Use Suzuki-Miyaura coupling with aryl boronic acids to test reactivity. Steric hindrance from the cyclopropyl group may reduce coupling efficiency at the 4-bromo position. Adjust catalyst systems (e.g., Pd(OAc)₂/XPhos) and solvent polarity (toluene vs. DMF) to optimize yields. Compare Hammett σ values for cyclopropyl vs. alkyl substituents to quantify electronic effects .
Q. What advanced spectroscopic techniques are critical for characterizing non-covalent interactions of this compound with biological targets?
- Methodological Answer : Employ surface plasmon resonance (SPR) to measure binding kinetics (kₐ, kₐ) to enzymes like kinases. Isothermal titration calorimetry (ITC) quantifies binding thermodynamics (ΔH, ΔS). For structural insights, use cryo-EM or NMR-based STD experiments to map interaction sites. Molecular dynamics (MD) simulations (AMBER force field) model binding stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
